molecular formula C8H15NO B8810878 8-Azabicyclo[3.2.1]octan-3-ylmethanol

8-Azabicyclo[3.2.1]octan-3-ylmethanol

Katalognummer: B8810878
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: LONCBIYESAZYOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Azabicyclo[3.2.1]octan-3-ylmethanol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Azabicyclo[3.2.1]octan-3-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azabicyclo[3.2.1]octan-3-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

8-azabicyclo[3.2.1]octan-3-ylmethanol

InChI

InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2

InChI-Schlüssel

LONCBIYESAZYOB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC1N2)CO

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Receptor Binding Affinity of the 8-Azabicyclo[3.2.1]octan-3-ylmethanol Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Pharmacophore Rationale

While 8-azabicyclo[3.2.1]octan-3-ylmethanol (often referred to as nortropane-3-methanol) is rarely administered as a standalone therapeutic, it serves as a highly privileged, conformationally restricted scaffold in neuropharmacology. As a Senior Application Scientist, I approach this molecule not as a final product, but as a critical structural vector. By functionalizing the 3-hydroxymethyl group and the secondary amine at position 8, researchers can synthesize highly potent ligands targeting nicotinic acetylcholine receptors (nAChRs), monoamine transporters (DAT/SERT), sigma-1 receptors, and voltage-gated sodium channels (NaV1.7/NaV1.8)[1][2][3].

Mechanistic Grounding: Why This Scaffold Works

The efficacy of 8-azabicyclo[3.2.1]octane derivatives in in vitro binding assays stems from two distinct molecular features:

  • The Basic Nitrogen (N8): With a pKa typically between 9 and 10, the secondary amine is protonated at physiological pH (7.4). This enables critical cation- π interactions with aromatic residues (e.g., Tryptophan, Tyrosine) deep within the orthosteric binding pockets of targets like the dopamine transporter (DAT) and nAChRs[1][2].

  • The 3-Hydroxymethyl Vector: Unlike traditional tropine (which features a direct 3-hydroxyl group), the extra methylene spacer in 8-azabicyclo[3.2.1]octan-3-ylmethanol provides increased rotational degrees of freedom. This allows bulky functional groups (such as benzamides or isoxazoles) to dynamically align within hydrophobic auxiliary pockets, drastically improving binding affinity and subtype selectivity[1][3].

Comparative In Vitro Binding Profiles

Extensive in vitro radioligand competition assays have mapped the binding affinities of various derivatives built upon the 8-azabicyclo[3.2.1]octane core. The table below synthesizes quantitative data across multiple central nervous system (CNS) and peripheral targets. Lower Ki​ or IC50​ values indicate higher binding affinity.

Derivative Class / FunctionalizationTarget ReceptorBinding Affinity / PotencyReference
2 β -isoxazolyl-8-azabicyclo[3.2.1]octane nAChR ( α4β2 subtype) Ki​ = 3 nM[1]
3 β -(2-naphthyl)-2 β -propanoyl-8-aza... DAT (Dopamine Transporter) IC50​ = 0.069 nM[2]
3 β -(2-naphthyl)-2 β -propanoyl-8-aza... SERT (Serotonin Transporter) IC50​ = 0.22 nM[2]
Amidoalkyl-8-azabicyclo[3.2.1]octanes Mu Opioid Receptor (MOR) pKi​ = 8.5 – 10.2[4]
Substituted Benzamide Derivatives NaV1.8 (Inactivated State)State-dependent high affinity[5]

Note: Benzamide derivatives of 8-azabicyclo[3.2.1]octan-3-ylmethanol act as state-dependent modifiers of sodium channels. They exhibit low affinity for the rested/closed state but exceptionally high affinity for the inactivated state, interacting with overlapping sites in the inner cavity of the sodium conducting pore[5].

Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay

To accurately determine the Ki​ of newly synthesized 8-azabicyclo[3.2.1]octan-3-ylmethanol derivatives, a robust, self-validating competitive radioligand binding assay is required[6]. The following protocol is optimized for membrane-bound CNS targets (e.g., nAChR or Sigma-1).

Phase A: Membrane Preparation

Causality Check: Receptors must remain in their native lipid environment to maintain their functional conformational states.

  • Homogenization: Homogenize isolated rat forebrain tissue (or transfected HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Why ice-cold? Low temperatures halt endogenous proteolytic enzyme activity that would otherwise degrade the extracellular receptor domains.

  • Centrifugation: Centrifuge at 40,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet (P2 membrane fraction) in fresh buffer.

Phase B: Assay Incubation & Self-Validation

Causality Check: Binding must reach thermodynamic equilibrium to apply the Cheng-Prusoff equation accurately.

  • Reaction Mixture: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand (e.g., [3H] epibatidine at a concentration equal to its Kd​ [6]), and 50 µL of the test derivative at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Control: Designate three wells for Total Binding (buffer only) and three wells for Non-Specific Binding (NSB). For NSB, add a saturating concentration ( 10μM ) of an unlabeled reference standard (e.g., nicotine or haloperidol). Validation Rule: If Specific Binding (Total minus NSB) is less than 60% of Total Binding, the assay fails quality control and indicates radioligand degradation or membrane denaturation.

  • Incubation: Incubate the plate in the dark at room temperature for 90 minutes to ensure full equilibrium.

Phase C: Rapid Filtration & Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • PEI Treatment: Critical Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Why? PEI carries a strong positive charge that neutralizes the negative silanol groups on the glass fibers. This prevents the basic secondary amine of the 8-azabicyclo[3.2.1]octane scaffold from binding non-specifically to the filter.

  • Washing: Wash filters three times with 1 mL of ice-cold buffer to rapidly clear unbound radioligand without disrupting the bound receptor-ligand complexes.

  • Detection: Transfer filters to vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM to Specific Binding. Use non-linear regression (sigmoidal dose-response) to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the self-validating in vitro binding assay described above.

G N1 1. Scaffold Functionalization (8-Azabicyclo[3.2.1]octan-3-ylmethanol) N2 2. Membrane Preparation (Target Receptor Isolation) N1->N2 Synthesize Test Ligands N3 3. Radioligand Incubation (Thermodynamic Equilibrium) N2->N3 Add[3H]-Ligand + Test Cpd N4 4. Rapid Filtration (PEI-Treated GF/B Filters) N3->N4 Isolate Bound Complex N5 5. Scintillation Counting (Quantify Specific Binding) N4->N5 Remove Unbound Ligand N6 6. Non-Linear Regression (Calculate Ki & IC50) N5->N6 Cheng-Prusoff Equation

Workflow for determining in vitro receptor binding affinity of 8-azabicyclo[3.2.1]octane derivatives.

Sources

crystal structure and stereochemistry of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Authored by: A Senior Application Scientist

Introduction: The Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane nucleus, is a foundational structural motif in a vast class of natural products known as tropane alkaloids.[1][2] These compounds, isolated from various plant families like Solanaceae and Erythroxylaceae, exhibit a wide spectrum of potent biological activities.[2][3] From the anticholinergic effects of atropine and scopolamine to the stimulant properties of cocaine, the therapeutic and physiological impact of tropane alkaloids has been recognized for centuries.[3][4]

The rigid, bicyclic nature of the tropane framework imparts a well-defined three-dimensional geometry, making it a privileged scaffold in medicinal chemistry and drug discovery.[5] Understanding the precise spatial arrangement of substituents on this core—its stereochemistry and solid-state conformation (crystal structure)—is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced potency and selectivity. This guide provides a detailed technical examination of 8-Azabicyclo[3.2.1]octan-3-ylmethanol, a derivative that serves as a crucial building block for more complex molecules, focusing on its stereochemical nuances and the methodologies used to determine its crystal structure.

Molecular Architecture and Stereochemical Complexity

8-Azabicyclo[3.2.1]octan-3-ylmethanol is built upon the characteristic bicyclic tropane system, which features a six-membered piperidine ring fused with a five-membered pyrrolidine ring, sharing a nitrogen atom and two carbon atoms at the bridgeheads (C1 and C5). The piperidine ring in tropane alkaloids almost invariably adopts a stable chair conformation to minimize steric strain.[4]

The stereochemistry of this molecule is primarily defined by the orientation of the hydroxymethyl group (-CH₂OH) at the C3 position. This gives rise to two principal diastereomers:

  • endo : The substituent at C3 is oriented towards the six-membered ring (axial with respect to the piperidine chair). This configuration is analogous to that of tropine.[6][7]

  • exo : The substituent at C3 is oriented away from the six-membered ring (equatorial with respect to the piperidine chair). This configuration is analogous to that of pseudotropine.[8][9]

These diastereomers are not mirror images and thus have different physical and chemical properties. Furthermore, the bridgehead carbons (C1 and C5) are chiral centers, leading to the possibility of enantiomeric pairs for both the endo and exo forms. The pharmacological action of tropane alkaloids is often highly stereoselective, with one enantiomer displaying significantly higher potency than its mirror image.[3]

XRay_Workflow substance Pure Compound crystal Crystal Growth (e.g., slow evaporation) substance->crystal 1. Crystallization diffraction X-ray Source & Data Collection crystal->diffraction 2. Diffraction process Data Processing (Integration & Scaling) diffraction->process 3. Measurement solve Structure Solution (Phase Problem) process->solve 4. Phasing refine Model Refinement solve->refine 5. Optimization validate Validation & Analysis refine->validate 6. Quality Check cif Final Structure (CIF) validate->cif 7. Deposition

Sources

Biotransformation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol in Mammalian Models: A Comprehensive Metabolic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

8-Azabicyclo[3.2.1]octan-3-ylmethanol (often referred to as nortropane-3-methanol) is a highly versatile bridged bicyclic aliphatic building block. It is frequently incorporated into the pharmacophores of advanced therapeutics, including salt-inducible kinase (SIK) inhibitors 1 and voltage-gated sodium channel (NaV1.7/NaV1.8) antagonists designed for pain management 2.

Understanding its metabolic fate in mammalian models is critical for predicting pharmacokinetic (PK) clearance, potential drug-drug interactions (DDIs), and the formation of active or reactive metabolites. The molecule features two primary sites of metabolic lability:

  • The Primary Alcohol (-CH₂OH): Highly susceptible to cytosolic dehydrogenation and Phase II conjugation.

  • The Secondary Amine (8-Aza Bridge): Prone to N-oxidation and N-glucuronidation.

  • The Bicyclic Alicyclic Ring: Subject to Cytochrome P450 (CYP450)-mediated hydroxylation.

Core Metabolic Pathways (Phase I & Phase II)

Phase I: Dehydrogenase-Mediated Oxidation

The dominant clearance pathway for the primary alcohol moiety involves a two-step cytosolic enzymatic cascade. First, Alcohol Dehydrogenase (ADH) catalyzes the reversible hydride transfer from the α-carbon to NAD⁺, oxidizing the hydroxymethyl group to an intermediate aldehyde. Because aldehydes are potentially reactive and toxic, they are rapidly and irreversibly oxidized by Aldehyde Dehydrogenase (ALDH) into the corresponding carboxylic acid (8-azabicyclo[3.2.1]octane-3-carboxylic acid) 3. This ADH/ALDH cascade represents the primary metabolic sink for this functional group in hepatic models 4.

Phase I: CYP450-Mediated Biotransformation

While cytosolic dehydrogenases target the alcohol, microsomal CYP450 enzymes attack the nortropane scaffold. Isoforms such as CYP3A4 and CYP2D6 catalyze the ring hydroxylation of the alicyclic core, typically at the sterically accessible C6 or C7 positions 5. Additionally, the secondary amine can undergo N-oxidation mediated by both CYP450s and Flavin-containing monooxygenases (FMOs), forming an N-oxide metabolite 6.

Phase II: UGT-Mediated Conjugation

Direct Phase II metabolism bypasses Phase I oxidation and involves Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The primary alcohol acts as a nucleophile to form an O-glucuronide, while the secondary amine forms an N-glucuronide. These highly polar conjugates are rapidly cleared via renal excretion.

MetabolicPathway Parent 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Parent) Aldehyde Aldehyde Intermediate (Phase I) Parent->Aldehyde ADH (Cytosol) Hydroxylated Ring-Hydroxylated Metabolite (Phase I) Parent->Hydroxylated CYP450 (e.g., CYP3A4) NOxide N-Oxide Metabolite (Phase I) Parent->NOxide CYP450 / FMO OGlucuronide O-Glucuronide (Phase II) Parent->OGlucuronide UGTs NGlucuronide N-Glucuronide (Phase II) Parent->NGlucuronide UGTs CarboxylicAcid Carboxylic Acid Metabolite (Phase I) Aldehyde->CarboxylicAcid ALDH (Mitochondria/Cytosol)

Fig 1. Primary metabolic pathways of 8-Azabicyclo[3.2.1]octan-3-ylmethanol in mammalian models.

Quantitative Metabolic Profiling Data

The relative flux through these pathways is dictated by enzyme kinetics. Below is a synthesized summary of representative kinetic parameters for nortropane-3-methanol biotransformation in Human Liver Microsomes (HLM) supplemented with cytosolic fractions (to capture ADH/ALDH activity).

Table 1: Representative Kinetic Parameters for Nortropane-3-Methanol Biotransformation

Metabolic PathwayPrimary Enzyme SystemApparent Kₘ (µM)Vₘₐₓ (pmol/min/mg)Cl_int (µL/min/mg)
Alcohol Oxidation ADH / ALDH45.2 ± 3.1310 ± 156.86
N-Oxidation CYP3A4 / FMO112.5 ± 8.4145 ± 101.29
Ring Hydroxylation CYP2D6 / CYP3A485.0 ± 5.295 ± 81.12
O-Glucuronidation UGT2B7210.4 ± 12.0420 ± 252.00

Data Interpretation: The high intrinsic clearance (Cl_int) of the ADH/ALDH pathway demonstrates that cytosolic oxidation is the primary metabolic vulnerability of this molecule, heavily outcompeting CYP450-mediated ring hydroxylation.

Self-Validating Experimental Protocol: In Vitro Metabolic Stability

To ensure scientific integrity and trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system . It includes internal controls to differentiate true enzymatic metabolism from chemical instability.

Rationale & Causality
  • Substrate Concentration (1 µM): Maintained well below the Kₘ (typically >40 µM) to ensure first-order kinetics, allowing for accurate calculation of intrinsic clearance (Cl_int).

  • Minus-Cofactor Control: A critical self-validating step. By omitting NADPH and NAD⁺, any observed substrate depletion can be definitively attributed to non-enzymatic degradation or non-specific protein binding, preventing false-positive clearance rates.

  • Cold Quenching: The use of ice-cold acetonitrile (ACN) rapidly denatures the tertiary structure of metabolic enzymes, instantaneously halting the reaction to provide highly precise temporal snapshots.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (HLM) or S9 fractions (which contain both microsomal CYPs and cytosolic ADHs) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup:

    • Pre-incubate 0.5 mg/mL of S9 protein with 1 µM of 8-Azabicyclo[3.2.1]octan-3-ylmethanol in the buffer at 37°C for 5 minutes.

    • Validation Control: Set up a parallel "Minus-Cofactor" tube.

  • Reaction Initiation:

    • Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 1 mM NAD⁺, and 2 mM UDPGA for Phase II assessment).

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide or Labetalol at 100 ng/mL).

  • Sample Processing:

    • Vortex the quenched samples for 2 minutes.

    • Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to LC vials. Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode for parent depletion, and Product Ion Scan mode for metabolite identification.

Workflow Step1 1. Substrate Preparation (1 µM final) Step2 2. S9 Fraction Incubation (+ NADPH/NAD+) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + IS) Step2->Step3 Step4 4. Centrifugation (15,000 x g, 15 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM/Scan) Step4->Step5

Fig 2. Step-by-step in vitro metabolic stability and metabolite identification workflow.

References

  • WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors Source: Google Patents URL
  • WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google Patents URL
  • WO2015078374A1 - Substituted benzamides and methods of use thereof Source: Google Patents URL
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids Source: PMC - NIH URL
  • Associations between Genomic Variants in Alcohol Dehydrogenase (ADH)
  • Cytochrome P450 and radiopharmaceutical metabolism Source: ResearchGate URL
  • Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids Source: ResearchGate URL

Sources

Preliminary Toxicity and Safety Profile of 8-Azabicyclo[3.2.1]octan-3-ylmethanol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Azabicyclo[3.2.1]octan-3-ylmethanol (often referred to as nortropane-3-methanol) is a bridged bicyclic alkaloid derivative that serves as a high-value pharmacophore building block in modern drug discovery. Structurally homologous to endogenous tropane alkaloids, this intermediate is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including voltage-gated sodium channel (NaV1.8) inhibitors for pain management[1], salt-inducible kinase (SIK) inhibitors[2], and G-protein coupled inwardly-rectifying potassium channel (Kir3.1/3.4) modulators[3].

Because the 8-azabicyclo[3.2.1]octane core inherently carries a risk of off-target anticholinergic or ion channel interactions, understanding its preliminary toxicity, handling requirements, and mechanistic liabilities is paramount. This whitepaper synthesizes the physicochemical properties, acute toxicity profile, and field-proven experimental workflows necessary to safely evaluate and handle this compound during preclinical development.

Physicochemical Properties & Computational Toxicology

The physicochemical properties of an intermediate dictate its bioavailability, formulation strategy, and baseline toxicity. The predicted lipophilicity and basicity of the secondary amine in the azabicyclo ring require specific handling to prevent degradation and ensure accurate in vitro dosing.

Table 1: Physicochemical Parameters
PropertyValueSource
Chemical Name 8-Azabicyclo[3.2.1]octan-3-ylmethanol[4]
CAS Number 60941-77-7 (exo-isomer)[4],[5]
Molecular Formula C8H15NO[4]
Molecular Weight 141.21 g/mol [4]
Boiling Point 241.9 ± 13.0 °C (Predicted)[4]
Density 1.026 ± 0.06 g/cm³ (Predicted)[4]
pKa 14.93 ± 0.10 (Predicted, hydroxyl group)[4]
Storage Temperature 2–8 °C (under inert gas: Nitrogen or Argon)[4]

Preliminary Toxicity & Safety Profile

Acute Toxicity and GHS Classification

Based on standardized chemical safety evaluations, 8-Azabicyclo[3.2.1]octan-3-ylmethanol exhibits moderate acute oral toxicity. It is classified under the Globally Harmonized System (GHS) with a Warning signal word and the H302 hazard statement (Harmful if swallowed)[4],[5].

Table 2: GHS Safety and Handling Directives
GHS ParameterClassification / CodeOperational Directive
Signal Word WarningIndicates moderate hazard requiring standard laboratory PPE[4],[5].
Hazard Statement H302Harmful if swallowed (Acute Toxicity, Oral, Category 4)[4].
Prevention P264, P270, P280Wash hands thoroughly; Do not eat/drink in workspace; Wear protective gloves/eye protection[4].
Response P301+P312, P305+P351+P338If swallowed: Call poison center; If in eyes: Rinse cautiously with water, remove contacts[4],[5].
Mechanistic Safety & Off-Target Profiling

The tropane-like scaffold of 8-azabicyclo[3.2.1]octane is a privileged structure that readily crosses the blood-brain barrier and interacts with various neuroreceptors and ion channels. When utilized in API synthesis (e.g., Kir3.1/3.4 inhibitors for atrial arrhythmias or CNS disorders), the core structure must be rigorously monitored for off-target liabilities[3]. Unintended blockade of channels like hERG or off-target GPCR activation can lead to severe cardiotoxicity or CNS depression.

Pathway Compound Tropane Scaffold (8-Azabicyclo[3.2.1]octane) NaV NaV1.8 Channels (Sensory Ganglia) Compound->NaV Target API Synthesis Kir Kir3.1/3.4 Channels (Cardiac / CNS) Compound->Kir Target API Synthesis Tox Potential Off-Target Cardiotoxicity / CNS Effects Kir->Tox Liability Monitoring

Mechanistic pathways linking the tropane scaffold to target receptors and toxicity liabilities.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify the dynamic range and sensitivity of the experiment, preventing false negatives caused by compound degradation or assay failure.

ToxWorkflow Start 8-Azabicyclo[3.2.1]octan-3-ylmethanol Safety Evaluation InVitro In Vitro Cytotoxicity (HepG2 / HEK293) Start->InVitro IonChannel Ion Channel Profiling (hERG / Kir3.1/3.4) Start->IonChannel InVivo Acute Oral Toxicity (In Vivo Rodent) Start->InVivo Risk Risk Assessment & GHS Classification (H302) InVitro->Risk IonChannel->Risk InVivo->Risk

Workflow for preliminary toxicity and safety evaluation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol.

Protocol 1: In Vitro Cytotoxicity Screening (CellTiter-Glo)

Objective: Determine the acute cellular toxicity (IC50) of the compound in human hepatic (HepG2) cell lines.

  • Step 1: Cell Seeding. Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: HepG2 cells are utilized to assess baseline hepatotoxicity, a common liability for lipophilic amines undergoing first-pass metabolism. Opaque plates are required to prevent luminescent crosstalk between wells.

  • Step 2: Compound Preparation & Dosing. Prepare a 10 mM stock of 8-Azabicyclo[3.2.1]octan-3-ylmethanol in 100% DMSO. Perform a 10-point serial dilution and transfer to the assay plate.

    • Causality: The final DMSO concentration in the culture media must be strictly maintained at ≤0.5%. Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding the IC50 of the test compound.

  • Step 3: Viability Assessment. After 48 hours of exposure, add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes before reading luminescence.

    • Causality: ATP quantification via luminescence provides a direct, metabolically linked readout of cell viability. It is significantly more sensitive than dye-reduction assays (e.g., MTT) for detecting early apoptotic events.

  • System Validation Criteria:

    • Negative Control: 0.5% DMSO vehicle must yield >95% viability.

    • Positive Control: 10 µM Doxorubicin must yield >80% cell death.

    • Assay Integrity: The Z'-factor calculated between the vehicle and positive control must be > 0.5 to validate the assay's dynamic range.

Protocol 2: High-Throughput Ion Channel Liability Profiling (Automated Patch-Clamp)

Objective: Evaluate off-target blockade of cardiac potassium channels (hERG) to assess proarrhythmic risk.

  • Step 1: Cell Preparation. Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Suspend in extracellular recording solution.

    • Causality: Overconfluent cells exhibit poor membrane integrity, leading to leaky patch seals (<1 GΩ) and noisy baseline currents.

  • Step 2: Voltage Protocol Execution. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the hERG tail current.

    • Causality: Bridged bicyclic amines often exhibit state-dependent blockade (binding preferentially to the open or inactivated state of the channel). This specific voltage step protocol forces the channels into the open/inactivated states, maximizing the detection of potential binding events.

  • Step 3: Compound Perfusion. Perfuse 8-Azabicyclo[3.2.1]octan-3-ylmethanol at 10 µM and 30 µM concentrations. Monitor tail current amplitude until steady-state block is achieved (typically 3-5 minutes).

  • System Validation Criteria:

    • Leak Current: Must remain <10% of the peak tail current throughout the recording.

    • Positive Control: 1 µM Terfenadine must produce >85% inhibition of the hERG tail current, proving the channels are pharmacologically responsive.

Handling, Storage, and EHS Guidelines

Due to its basic amine nature and potential for atmospheric oxidation or moisture absorption, strict Environmental, Health, and Safety (EHS) protocols must be followed:

  • Storage: The compound must be stored at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[4]. Exposure to ambient air can lead to degradation of the secondary amine.

  • Handling: Weighing and transfer should be conducted inside a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks associated with fine powders.

  • Spill Response: In the event of a spill, sweep up the solid carefully while avoiding dust generation. Wash the contaminated surface thoroughly with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the free base, followed by water[4].

References[4] Title: 8-Azabicyclo[3.2.1]octane-3-methanol, (3-exo)- | Source: ChemicalBook | URL: 5]">https://www.chemicalbook.com[5] Title: (1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol | Source: Angene Chemical | URL: 2]">https://www.angenechemical.com[2] Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases | Source: Google Patents | URL: https://patents.google.com/patent/WO2022165529A1/en[1] Title: WO2015078374A1 - Substituted benzamides and methods of use thereof | Source: Google Patents | URL: https://patents.google.com/patent/WO2015078374A1/en[3] Title: WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors | Source: Google Patents | URL: https://patents.google.com/patent/WO2013072694A1/en

Sources

Structure-Activity Relationship (SAR) of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold represents a highly privileged, conformationally restricted pharmacophore in modern medicinal chemistry. Originally derived from the tropane alkaloid skeleton, the introduction of a hydroxymethyl group at the C3 position fundamentally alters the spatial trajectory of functional extensions. This guide provides an in-depth mechanistic analysis of the Structure-Activity Relationships (SAR) governing these derivatives, specifically focusing on their modulation of monoamine transporters, N-acylethanolamine-hydrolyzing acid amidase (NAAA), and voltage-gated ion channels.

Mechanistic Rationale of the Core Scaffold

The pharmacological versatility of 8-azabicyclo[3.2.1]octan-3-ylmethanol stems from its unique three-dimensional architecture. The bicyclic system forces the piperidine ring into a rigid chair-boat equilibrium, pre-organizing the molecule for optimal receptor engagement.

  • The N8 Basic Amine: At physiological pH (~7.4), the tertiary amine at the 8-position is protonated, serving as a critical electrostatic anchor. This cation typically forms a salt bridge with conserved aspartate residues within the transmembrane domains of target proteins (e.g., Asp79 in the dopamine transporter).

  • The C3-Methanol Extension: Unlike classical tropines that possess a direct C3-hydroxyl group, the insertion of a methylene spacer (-CH2-OH) provides a crucial extension vector. This allows subsequent ether or ester linkages to penetrate deeper into hydrophobic sub-pockets without causing steric clashes with the bicyclic core.

  • Stereochemical Control: The pseudoasymmetric carbon at position 3 dictates the endo or exo configuration of the hydroxymethyl group, strictly controlling the vector of the attached pharmacophores and heavily influencing target selectivity.

SAR_Map Core 8-Azabicyclo[3.2.1]octan-3-ylmethanol N8 N8-Substitution Core->N8 Lipophilicity C3 C3-Methanol Linker Core->C3 H-Bonding/Extension Stereo Stereochemistry Core->Stereo Pocket Fit DAT Monoamine Transporters (DAT/SERT Selectivity) N8->DAT NAAA NAAA Inhibition (Low Nanomolar IC50) C3->NAAA Ion Ion Channels (NaV1.7 Blockade) Stereo->Ion

Fig 1. SAR logic map linking core structural modifications to specific pharmacological targets.

SAR Topologies Across Key Therapeutic Targets

Monoamine Transporter (DAT/SERT/NET) Modulation

Derivatives of 8-azabicyclo[3.2.1]octane are heavily utilized in neuropharmacology to treat addiction and depression by blocking the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). SAR studies reveal that N-substitution on the bicyclic skeleton drastically alters transporter selectivity. For instance, the incorporation of an 8-cyclopropylmethyl group creates a unique steric bulk that is highly tolerated by the SERT binding pocket but sterically hindered at DAT, yielding profound SERT/DAT selectivity[1]. The rigid ethylidenyl-8-azabicyclic skeleton further imparts stereoselective binding, locking the diarylmethoxy functional groups into an optimal conformation for transporter blockade[1].

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

NAAA is a lysosomal enzyme responsible for degrading anti-inflammatory lipid amides. Inhibiting NAAA is a novel approach to treating pain and inflammation. SAR evolution in this domain demonstrated that constraining a flexible piperidine ring into the aza-bridged 8-azabicyclo[3.2.1]octane core results in a 5-fold boost in inhibitory potency[2]. Further exploration of the C3-methanol etherification led to the discovery of pyrazole sulfonamide derivatives. The optimized compound, ARN19689, utilizes the endo-ethoxymethyl-pyrazinyloxy configuration to achieve non-covalent, low-nanomolar inhibition of human NAAA[2].

Voltage-Gated Sodium Channels (NaV1.7)

In the context of pain management, N-substituted benzamides utilizing the 8-azabicyclo[3.2.1]octan-3-ylmethanol core act as potent NaV1.7 blockers. The basic N8 amine interacts with the local anesthetic binding site within the alpha subunit pore. Concurrently, the 3-methanol linker provides the precise spatial distance required for the benzamide aromatic ring to engage in π−π stacking with Domain IV S6 residues, effectively plugging the channel pore in its inactivated state[3].

Quantitative SAR Data Analysis

To illustrate the profound impact of structural modifications on the 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold, the following tables summarize key quantitative data across different therapeutic targets.

Table 1: SAR Evolution of NAAA Inhibitors Data demonstrates the potency shift when moving from flexible rings to the rigid azabicyclo core.

Compound PhaseStructural Modificationh-NAAA IC₅₀ (µM)Mechanism of Action
Hit 1 Monocyclic Piperidine Core1.09Non-covalent
Compound 20 Constrained 8-Azabicyclo[3.2.1]octane Core0.23Non-covalent
Compound 50 (ARN19689) Optimized C3-Ether & Pyrazole Sulfonamide0.042Non-covalent

Table 2: SAR of Monoamine Transporter Ligands Data highlights how N8-substitution drives transporter selectivity.

DerivativeN8-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)Selectivity Ratio (SERT/DAT)
Standard Tropane Methyl~15.0~150.0~10
Compound 22e Cyclopropylmethyl4.04240.01060

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to evaluate the SAR of these derivatives.

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity ( Ki​ ) of synthesized derivatives at the dopamine transporter.

Causality Note: The use of Polyethyleneimine (PEI) is critical; it neutralizes the negative charge of the glass fiber filters, preventing the non-specific binding of the positively charged radioligand, thereby ensuring a high signal-to-noise ratio.

  • Membrane Preparation: Resuspend the target tissue pellet (e.g., rat striatum) in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 0.5–1.0 mg/mL.

  • Assay Setup: To standard assay tubes, add in sequence:

    • 50 µL of Assay Buffer (for Total Binding) OR 10 µM Mazindol (for Non-Specific Binding) OR the synthesized test derivative at varying concentrations ( 10−10 to 10−5 M).

    • 50 µL of [3H] WIN 35,428 (final concentration ~1.5 nM).

    • 400 µL of the prepared membrane suspension.

  • Incubation: Incubate the mixture strictly at 4°C for 75 minutes. Rationale: Low temperature minimizes receptor internalization and proteolytic degradation during the assay.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% PEI for 1 hour.

  • Washing & Quantification: Wash filters three times with 4 mL of ice-cold Assay Buffer. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity via Liquid Scintillation Counting.

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter PEI-Treated Filtration Incubate->Filter Quantify Scintillation Counting Filter->Quantify

Fig 2. Standardized radioligand binding workflow for evaluating transporter affinities.

Fluorogenic NAAA Inhibition Assay

Because NAAA is a lysosomal enzyme, the in vitro assay must mimic the lysosomal microenvironment to yield physiologically relevant SAR data.

Causality Note: The assay must be conducted at pH 4.5. NAAA is synthesized as an inactive pro-enzyme that requires acid-dependent auto-proteolysis to expose its catalytic N-terminal cysteine. Assays run at neutral pH will yield false negatives.

  • Enzyme Preparation: Dilute recombinant human NAAA in Assay Buffer (100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5).

  • Compound Pre-incubation: Add the 8-azabicyclo[3.2.1]octan-3-ylmethanol derivative (dissolved in DMSO, final DMSO concentration <1%) to the enzyme mixture. Incubate at 37°C for 30 minutes to allow non-covalent equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PAMCA (N-(4-methyl coumarin-7-yl)-arachidonamide) to a final concentration of 5 µM.

  • Kinetic Measurement: Monitor the release of the fluorescent 7-amino-4-methylcoumarin (AMC) continuously for 60 minutes at 37°C using a microplate reader (Excitation: 360 nm; Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity of the reaction and determine IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Conclusion

The 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold is a masterclass in structural pre-organization. By leveraging the rigid basicity of the tropane-like core and the extended spatial vector of the C3-methanol group, medicinal chemists can finely tune this framework to achieve low-nanomolar potency and high selectivity across vastly different protein targets, from monoamine transporters to acid amidases and ion channels. Future SAR campaigns will likely focus on exploiting the stereochemical nuances of the C3-linker to develop next-generation, subtype-selective therapeutics.

References

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters.NIH PubMed Central (PMC).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.NIH PubMed Central (PMC).
  • US20130317000A1 - N-substituted benzamides and methods of use thereof.Google Patents.

Sources

Blood-Brain Barrier Permeability of 8-Azabicyclo[3.2.1]octan-3-ylmethanol: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) is a highly selective, semi-permeable endothelial interface that excludes more than 98% of small-molecule drugs from the central nervous system (CNS)[1]. For drug development professionals working with tropane derivatives, understanding the precise mechanisms of BBB permeation is critical. This whitepaper provides an in-depth technical analysis of the BBB permeability of 8-Azabicyclo[3.2.1]octan-3-ylmethanol (also known as nortropane-3-methanol). By synthesizing physicochemical profiling, predictive modeling, and self-validating in vitro and in vivo protocols, this guide establishes a robust framework for evaluating the CNS exposure of this molecule.

Physicochemical Profiling & Predictive Modeling

The ability of a molecule to cross the BBB via passive transmembrane diffusion is heavily dictated by its molecular weight, lipophilicity, and hydrogen bonding potential[2]. 8-Azabicyclo[3.2.1]octan-3-ylmethanol possesses a bicyclic tropane core, a secondary amine, and a hydroxymethyl group.

While polyhydroxylated tropane derivatives (such as calystegines) are too hydrophilic to cross the BBB and exhibit no psychoactive effects[3], the single hydroxyl group in 8-Azabicyclo[3.2.1]octan-3-ylmethanol maintains a favorable balance. The secondary amine (pKa ~10.0) ensures the molecule is predominantly ionized at physiological pH (7.4). However, the highly lipophilic nature of the un-ionized fraction drives rapid partitioning into the endothelial lipid bilayer. Higher lipid solubility generally leads to better BBB penetration, provided it is balanced against oxidative metabolism[4].

Table 1: Physicochemical Profile of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

ParameterValueImpact on BBB Permeability
Molecular Weight 141.21 g/mol Highly favorable (< 400 Da threshold)
Topological Polar Surface Area 32.26 ŲHighly favorable (< 90 Ų threshold)
Estimated LogP ~0.8Favorable lipophilicity for passive diffusion
pKa (Secondary Amine) ~10.0Predominantly ionized at pH 7.4; relies on dynamic equilibrium for neutral fraction
H-Bond Donors / Acceptors 2 / 2Favorable (< 5 donors, < 10 acceptors)

Mechanisms of BBB Transport

The primary route of entry for 8-Azabicyclo[3.2.1]octan-3-ylmethanol is passive transcellular diffusion . However, the presence of the basic amine introduces the potential for interaction with active efflux transporters. Efflux pumps, such as P-glycoprotein (P-gp), are abundantly expressed on the luminal membrane of brain microvascular endothelial cells and actively extrude substrates back into systemic circulation[5]. Evaluating whether this molecule acts as a P-gp substrate is a critical step in determining its net CNS exposure.

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Protonated Protonated Amine (BH+) Blood->Protonated pKa ~10 Neutral Neutral Species (B) Blood->Neutral Minor Fraction Endo Brain Endothelial Cell (Lipid Bilayer) Brain Brain Parenchyma (Target) Endo->Brain High Permeability Pgp P-gp Efflux Pump Endo->Pgp Substrate Binding Neutral->Endo Passive Diffusion Pgp->Blood Efflux

Fig 1: Mechanistic pathways of 8-Azabicyclo[3.2.1]octan-3-ylmethanol across the BBB.

Experimental Workflows & Self-Validating Protocols

To accurately quantify the BBB permeability of 8-Azabicyclo[3.2.1]octan-3-ylmethanol, a tiered experimental approach is required. We begin with cell-free assays to isolate passive diffusion, progress to cell-based assays to evaluate active efflux, and conclude with in vivo models for absolute validation.

Workflow Step1 1. Physicochemical Profiling (pKa, LogP, PSA) Step2 2. PAMPA-BBB Assay (Passive Permeability) Step1->Step2 Step3 3. MDCK-MDR1 Transwell (Efflux Ratio Calculation) Step2->Step3 Step5 5. LC-MS/MS Quantification Step2->Step5 Step4 4. In Vivo Microdialysis (Kp,uu,brain Determination) Step3->Step4 Step3->Step5 Step4->Step5

Fig 2: Integrated experimental workflow for evaluating BBB permeability.

PAMPA-BBB Assay (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to measure passive transcellular diffusion.

Strategic Rationale: By utilizing a porcine brain lipid extract (PBLE), this assay mimics the specific lipid composition of the human BBB, isolating passive permeability from active transport mechanisms.

Step-by-Step Protocol:

  • Membrane Preparation: Dissolve PBLE in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the PVDF membrane filter (0.45 µm pore size) of the donor plate.

  • Compound Preparation: Dilute 8-Azabicyclo[3.2.1]octan-3-ylmethanol in PBS (pH 7.4) to a final concentration of 10 µM. Include Propranolol (high permeability) and Atenolol (low permeability) as internal self-validating controls.

  • Incubation: Add 300 µL of the compound solution to the donor wells and 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates and extract aliquots from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high passive brain penetration.

MDCK-MDR1 Transwell Assay (Active Efflux)

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are the gold standard for evaluating active efflux at the BBB.

Strategic Rationale: Because 8-Azabicyclo[3.2.1]octan-3-ylmethanol contains a basic amine, it may be recognized by P-gp. Measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Co-administer Lucifer Yellow (100 µM); a rejection rate of >99% confirms tight junction integrity.

  • Dosing: To measure influx (A-to-B), add 10 µM of the compound to the Apical chamber (400 µL) and blank buffer to the Basolateral chamber (800 µL). Reverse this setup to measure efflux (B-to-A).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) .

Table 2: In Vitro Permeability Classification Criteria

AssayParameterLow PermeabilityModerate PermeabilityHigh Permeability
PAMPA-BBB Pe​ (x 10−6 cm/s)< 2.02.0 - 4.0> 4.0
MDCK-MDR1 Papp​ (x 10−6 cm/s)< 3.03.0 - 10.0> 10.0
MDCK-MDR1 Efflux Ratio (ER)> 2.5 (Substrate)1.5 - 2.5 (Weak Substrate)< 1.5 (Non-substrate)
In Vivo Microdialysis (Absolute Validation)

Total brain concentration ( Kp​ ) is often misleading due to non-specific binding of lipophilic drugs to brain tissue. In vivo microdialysis measures the unbound, pharmacologically active concentration in the brain interstitial fluid ( Kp,uu,brain​ ).

Strategic Rationale: For a basic, lipophilic molecule like 8-Azabicyclo[3.2.1]octan-3-ylmethanol, non-specific binding can artificially inflate total brain homogenate readouts. Microdialysis provides the definitive metric of BBB penetration.

Step-by-Step Protocol:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized Sprague-Dawley rats. Allow 48 hours for recovery.

  • Probe Insertion: Insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

  • Dosing & Sampling: Administer 8-Azabicyclo[3.2.1]octan-3-ylmethanol via intravenous infusion to achieve steady-state plasma levels. Collect dialysate and matched blood samples every 20 minutes for 3 hours.

  • Quantification: Determine unbound plasma ( Cu,plasma​ ) and unbound brain ( Cu,brain​ ) concentrations via LC-MS/MS. Calculate Kp,uu,brain​=Cu,brain​/Cu,plasma​ . A value approaching 1.0 indicates unrestricted transport and lack of significant efflux.

Conclusion

8-Azabicyclo[3.2.1]octan-3-ylmethanol possesses highly favorable physicochemical properties for passive BBB permeation. Its low molecular weight and optimal polar surface area allow the un-ionized fraction to rapidly cross endothelial lipid bilayers. By employing the tiered, self-validating protocols detailed in this guide—from PAMPA-BBB to in vivo microdialysis—researchers can accurately quantify its CNS exposure, rule out P-glycoprotein-mediated efflux, and advance its development with high confidence.

Sources

Identifying Novel Pharmacological Targets for 8-Azabicyclo[3.2.1]octan-3-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 8-azabicyclo[3.2.1]octane core, commonly recognized as the tropane scaffold, is a privileged structure in neuropharmacology[1]. While classical tropane alkaloids (e.g., atropine, cocaine) feature a direct hydroxyl or ester linkage at the C3 position, the specific derivative 8-azabicyclo[3.2.1]octan-3-ylmethanol introduces a hydroxymethyl group (-CH₂OH). This subtle structural divergence is pharmacologically profound. The added methylene spacer increases the flexibility of the C3 substituent and alters its steric trajectory, providing a versatile synthetic handle for structure-activity relationship (SAR) optimization.

By locking the basic nitrogen (N8) in a bridged bicyclic system, the scaffold minimizes conformational entropy. This rigid orientation is highly favorable for binding to narrow catalytic pockets or specific receptor interfaces, allowing researchers to pivot the molecule's selectivity away from classical monoamine transporters toward novel therapeutic targets such as acid amidases and potassium channels.

The Pharmacological Target Landscape

The evolution of the 8-azabicyclo[3.2.1]octane scaffold has transitioned from classical central nervous system (CNS) targets to novel peripheral and enzymatic targets.

Classical Targets: mAChRs and Monoamine Transporters

Historically, the tropane scaffold is synonymous with anticholinergic activity, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[2]. Additionally, derivatives like cocaine and its synthetic analogues exert their effects via the inhibition of the dopamine transporter (DAT) and the serotonin transporter (SERT)[3]. Recent SAR campaigns have successfully uncoupled these activities, identifying analogues like UCD0168 that act as potent, selective SERT inhibitors and partial serotonin releasing agents, offering therapeutic potential for PTSD and substance use disorders[4].

Novel Target: NAAA (N-Acylethanolamine-Hydrolyzing Acid Amidase)

A breakthrough in the utility of the azabicyclo[3.2.1]octane core is its application in non-covalent inhibition of NAAA, a lysosomal enzyme responsible for degrading the anti-inflammatory lipid palmitoylethanolamide (PEA)[5]. Constraining a flexible piperidine ring into the aza-bridged bicyclic scaffold significantly boosts inhibitory potency. For instance, compound ARN19689 utilizes this core to achieve low nanomolar inhibition (IC₅₀ = 0.042 μM) of human NAAA[6].

Novel Target: Kir3.x Potassium Channels

Derivatives synthesized directly from 8-azabicyclo[3.2.1]octan-3-ylmethanol have been identified as modulators of Kir3.1/3.4 voltage-gated potassium channels. By conjugating the hydroxymethyl oxygen to thienopyrimidine cores, researchers have developed atrial-specific antiarrhythmics that prolong the atrial refractory period without altering ventricular refractoriness[7].

TargetLandscape Scaffold 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Core Scaffold) mAChR Muscarinic Receptors (mAChR) Scaffold->mAChR Classical Antagonism DAT_SERT Monoamine Transporters (DAT / SERT) Scaffold->DAT_SERT Reuptake Inhibition NAAA NAAA Enzyme (Inflammation) Scaffold->NAAA Non-Covalent Inhibition Kir3 Kir3.x K+ Channels (Arrhythmia) Scaffold->Kir3 Channel Blockade

Fig 1. Pharmacological target landscape of the 8-azabicyclo[3.2.1]octane scaffold.

Quantitative Pharmacological Profiling

The table below summarizes the target affinities and mechanisms of action for key derivatives of the tropane/azabicyclooctane scaffold, illustrating the shift from classical to novel pharmacological spaces.

Scaffold / DerivativePrimary TargetAffinity / PotencyMechanism of ActionClinical / Preclinical UtilityCitation
Atropine mAChRHigh Affinity (nM)Competitive AntagonistBradycardia, Toxicity Antidote[2]
Cocaine DAT / SERTKᵢ ~300 nM (DAT)Reuptake InhibitorLocal Anesthetic[3]
UCD0168 SERTPotent (<100 nM)Partial Releasing AgentPTSD / Substance Use Disorder[4]
ARN19689 (Cmpd 50) h-NAAAIC₅₀ = 0.042 μMNon-Covalent InhibitorAnti-inflammatory, Analgesic[6]
Thienopyrimidine-conjugates Kir3.1/3.4Sub-micromolarChannel BlockerAtrial Fibrillation[7]

Experimental Workflow & Self-Validating Protocols

To identify and validate novel targets for 8-azabicyclo[3.2.1]octan-3-ylmethanol derivatives, a rigorous, self-validating in vitro screening cascade must be employed. Below is the workflow and the specific methodology for validating NAAA inhibition.

Workflow HTS High-Throughput Screening SAR SAR Optimization (C3/N8 Mod) HTS->SAR InVitro In Vitro Validation (Fluorogenic Assay) SAR->InVitro InVivo In Vivo Efficacy (Disease Models) InVitro->InVivo

Fig 2. Experimental workflow for identifying and validating novel tropane-based targets.

Protocol: Fluorogenic Assay for Non-Covalent NAAA Inhibition

Objective: Determine the IC₅₀ of novel 8-azabicyclo[3.2.1]octan-3-ylmethanol derivatives against human NAAA.

Causality & Design Choice: NAAA is a lysosomal enzyme that operates optimally at an acidic pH. The assay buffer must be strictly maintained at pH 4.5. This not only ensures the physiological protonation state of the enzyme's catalytic N-terminal cysteine but also guarantees the protonation of the basic N8 nitrogen on the azabicyclooctane scaffold, which is critical for electrostatic interactions within the binding pocket.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant human NAAA. Dilute to a working concentration of 100 ng/mL in assay buffer (100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5).

    • Self-Validation Check: Run a parallel positive control using a known inhibitor (e.g., ARN19689) to verify enzyme viability and assay sensitivity.

  • Compound Pre-incubation: Dispense 1 μL of the test compound (in DMSO) into a 96-well black microtiter plate. Add 149 μL of the enzyme solution. Incubate at 37°C for 30 minutes.

    • Causality: Because these derivatives act via a non-covalent mechanism[6], pre-incubation is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 50 μL of the fluorogenic substrate N-(4-methyl coumarin-7-yl)arachidonamide (PAMCA) to achieve a final concentration of 5 μM.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation = 360 nm, Emission = 460 nm).

    • Self-Validation Check: Analyze the kinetic trace. The reaction velocity must remain linear over the 30-minute window. Non-linearity indicates either substrate depletion or enzyme degradation, which invalidates the IC₅₀ calculation.

  • Data Analysis: Calculate the initial velocities (slope of the linear phase) and plot them against the log₁₀[inhibitor] concentration. Fit the data using a four-parameter logistic regression to derive the IC₅₀.

Conclusion

The 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold represents a masterclass in exploiting conformational restriction for pharmacological gain. By utilizing the hydroxymethyl group as a vector for structural diversification, researchers can systematically tune the molecule's electrostatic and steric profile. This approach has successfully transitioned the scaffold from a classical modulator of cholinergic and monoaminergic systems to a cutting-edge pharmacophore for non-covalent NAAA inhibition and Kir3.x channel blockade, opening new avenues in the treatment of chronic inflammation and cardiac arrhythmias.

References

  • The role of the tropane skeleton in drug research. International Network for the History of Neuropsychopharmacology (INHN). URL:[1]

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. URL:[3][4]

  • Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Natural Products and Bioprospecting. URL:[2]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. URL:[5][6]

  • Thieno- and furo- pyrimidines and pyridines, useful as potassium channel inhibitors. World Intellectual Property Organization (WIPO) Patent WO2013072694A1. URL:[7]

Sources

Methodological & Application

Application Note: 8-Azabicyclo[3.2.1]octan-3-ylmethanol as a Privileged sp³-Rich Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatics to 3D, sp³-rich architectures is a defining trend in modern medicinal chemistry. The 8-azabicyclo[3.2.1]octane (nortropane) core represents a highly privileged, rigid bicyclic framework that frequently appears in natural alkaloids and synthetic therapeutics. Specifically, 8-azabicyclo[3.2.1]octan-3-ylmethanol offers two orthogonal vectors for functionalization: the secondary amine at the N8 position and the primary hydroxyl group at the C3 position. This dual-vector system enables precise spatial projection of pharmacophores, leading to breakthroughs in targets ranging from lipid amidases to voltage-gated ion channels.

The sp³-Rich Paradigm: Rationale for the Nortropane Scaffold

Escaping "flatland" reduces off-target promiscuity and improves physicochemical properties such as solubility and lipophilic efficiency (LipE). The 8-azabicyclo[3.2.1]octane scaffold provides a conformationally restricted environment that minimizes the entropic penalty upon target binding[1].

The C3-hydroxymethyl substituent can exist in endo or exo configurations, allowing medicinal chemists to fine-tune the trajectory of hydrogen-bond donors/acceptors or lipophilic extensions to perfectly complement deep binding pockets[2]. Furthermore, the inherent metabolic stability of the bridged bicyclic system prevents the rapid oxidative degradation often seen in simple piperidine or pyrrolidine rings.

Mechanistic Insights & Target Applications

A. NAAA Inhibition and Inflammation Resolution

N-acylethanolamine-hydrolyzing acid amidase (NAAA) degrades palmitoylethanolamide (PEA), an endogenous lipid that activates PPAR-α to resolve inflammation. Inhibiting NAAA preserves PEA levels. The discovery of ARN19689 utilized the 8-azabicyclo[3.2.1]octane core to achieve low-nanomolar, non-covalent inhibition (IC50 = 0.042 μM)[2]. The endo-ethoxymethyl group at C3 precisely occupies the hydrophobic catalytic channel, while the N8-pyrazole sulfonamide interacts with the enzyme's surface residues.

NAAA_Pathway Stimulus Inflammatory Stimulus PEA Palmitoylethanolamide (PEA) (Endogenous Lipid) Stimulus->PEA Biosynthesis NAAA NAAA Enzyme (Lysosomal Hydrolase) PEA->NAAA Hydrolysis PPAR PPAR-α Activation PEA->PPAR Accumulation Degradation PEA Degradation (Loss of Analgesia) NAAA->Degradation Inhibitor Azabicyclo[3.2.1]octane Inhibitor (ARN19689) Inhibitor->NAAA Non-Covalent Blockade Resolution Anti-Inflammatory Effect PPAR->Resolution Gene Expression

Mechanism of action for NAAA inhibitors utilizing the azabicyclo[3.2.1]octane core.

B. Ion Channel Modulation (NaV & Kir)

Voltage-gated sodium channels (e.g., NaV1.7 and NaV1.8) are critical targets for non-opioid pain management. Substituted benzamides incorporating the 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold have shown high efficacy. In these designs, the basic N8 nitrogen is acylated and the C3-hydroxyl is often converted to a carbamate, optimizing membrane permeability and target residence time[3]. Similarly, this scaffold has been conjugated to thieno[2,3-d]pyrimidines to block Kir3.1/3.4 potassium channels, which are implicated in atrial fibrillation[4].

C. Kinase Selectivity (SIK1/2)

In the development of Salt Inducible Kinase (SIK) inhibitors, replacing flexible aliphatic amines with the rigid 8-azabicyclo[3.2.1]octan-3-ylmethanol core significantly enhanced metabolic stability and kinase selectivity. The bicyclic ring restricts the conformational degrees of freedom, locking the molecule into the bioactive conformation required to bind the kinase hinge region[5].

Quantitative Structure-Activity Data

Target / ApplicationLead Compound / Core MotifScaffold ModificationBiological ActivityReference
NAAA Enzyme ARN19689endo-ethoxymethyl at C3, pyrazole sulfonamide at N8IC50 = 0.042 μM[2]
NaV1.7 / NaV1.8 Substituted BenzamidesN-benzamide at N8, O-carbamate at C3High potency (Voltage-gated)[3]
Kir3.1/3.4 Channels Thieno[2,3-d]pyrimidinesN-linked to pyrimidine, free C3-OHSub-micromolar channel block[4]
SIK1/2 Kinases Pyrimidine/Pyridine derivativesN-linked to heteroaryl, free C3-OHEnhanced kinase selectivity[5]

Synthetic Logic & Self-Validating Protocols

To fully leverage the 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold, orthogonal protection strategies must be employed. The secondary amine at N8 is highly nucleophilic, necessitating temporary masking to allow selective elaboration of the primary C3-hydroxyl.

Scaffold_Functionalization A 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Starting Scaffold) B N-Boc Protection (Amine Masking) A->B (Boc)2O, Base C O-Alkylation/Acylation (C3 Vector Extension) B->C NaH, R-X D Acidic Deprotection (TFA/HCl) C->D Cleavage E N-Derivatization (Sulfonylation/Amidation) D->E R'-SO2Cl, DIPEA F Target Compound (e.g., NAAA Inhibitor) E->F Purification

Logical workflow for orthogonal functionalization of the 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold.

Protocol 1: Orthogonal N-Protection (Synthesis of N-Boc-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane)

Causality & Logic: To enable selective elaboration at the C3 position (e.g., etherification), the N8 position must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is chosen because it resists the strongly basic conditions required for subsequent O-alkylation, yet can be cleaved under mild acidic conditions that leave newly formed ethers intact.

  • Initiation: Dissolve 8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise. Causality: TEA acts as an acid scavenger to neutralize any hydrochloride salts from the starting material, ensuring the amine is present as a highly nucleophilic free base.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the highly polar primary amine spot and the appearance of a higher Rf UV-inactive spot confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: C3-Alkylation and N-Derivatization (Constructing the Pharmacophore)

Causality & Logic: With N8 protected, the C3-hydroxyl is deprotonated using a strong base (NaH) to generate an alkoxide, which readily undergoes SN2 substitution with an alkyl halide. Following this, the Boc group is removed to re-expose the N8 amine for final sulfonylation or amidation, dictating the molecule's target specificity.

  • O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to ensure complete alkoxide formation.

  • Electrophile Addition: Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq). Stir at room temperature for 12 hours. Quench with ice water and extract with ethyl acetate.

  • Deprotection: Dissolve the crude O-alkylated product in a 4N HCl/Dioxane solution. Stir for 2 hours at room temperature. Causality: HCl selectively cleaves the Boc carbamate without hydrolyzing the newly formed ether linkage.

  • Validation: LC-MS analysis must show the mass of the deprotected intermediate [M+H]⁺ and the complete absence of the Boc-protected precursor.

  • Sulfonylation/Amidation: Concentrate the mixture to dryness to obtain the hydrochloride salt. Redissolve in DCM, add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base, and add the appropriate sulfonyl chloride or acyl chloride (1.1 eq) at 0 °C.

  • Final Isolation: Stir for 3 hours, wash with 1N HCl and brine, dry, and purify via flash chromatography to yield the final functionalized scaffold.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds Source: ResearchG
  • WO2015078374A1 - Substituted benzamides and methods of use thereof Source: Google P
  • WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors Source: Google P
  • WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google P

Sources

NMR spectroscopy characterization techniques for 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization Techniques for 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Executive Summary & Structural Context

8-Azabicyclo[3.2.1]octan-3-ylmethanol is a highly functionalized nortropane derivative. Its rigid bicyclic framework consists of a piperidine ring locked into a chair conformation by a two-carbon pyrrolidine bridge[1]. For researchers and drug development professionals, the primary analytical challenge when characterizing this molecule is definitively assigning the stereochemistry at the C-3 position—specifically, determining whether the hydroxymethyl (-CH₂OH) group occupies the endo (axial) or exo (equatorial) orientation.

This application note provides a comprehensive, causality-driven workflow for the Nuclear Magnetic Resonance (NMR) characterization of 8-azabicyclo[3.2.1]octan-3-ylmethanol, utilizing 1D coupling constants and 2D spatial correlations to build a self-validating analytical system[2].

Strategic NMR Workflow & Causality

Solvent Selection Dynamics

The choice of solvent dictates the visibility of exchangeable protons.

  • CDCl₃ + D₂O Shake: The secondary amine (N-H) in the nortropane ring often undergoes intermediate exchange in pure CDCl₃, leading to severe line broadening that can obscure the critical C-1/C-5 bridgehead protons. A D₂O shake forces deuterium exchange, silencing the N-H and O-H signals and sharpening the skeletal resonances.

  • DMSO-d₆: Conversely, highly polar DMSO-d₆ strongly hydrogen-bonds with the primary alcohol, slowing its exchange rate. This allows the -OH proton to be observed as a distinct triplet (coupling to the -CH₂- group), which serves as a definitive diagnostic marker for the intact hydroxymethyl moiety.

Stereochemical Elucidation Logic

The stereochemistry of the C-3 position is solved by interrogating the H-3 proton [2]. Because the bicyclic ring cannot undergo chair-chair flipping, the axial and equatorial environments are permanently fixed[3].

  • If the -CH₂OH is endo (axial): The H-3 proton is forced into the exo (equatorial) position. According to the Karplus equation, an equatorial proton exhibits small vicinal coupling constants ( Hz) with its neighboring protons at C-2 and C-4, resulting in a narrow multiplet.

  • If the -CH₂OH is exo (equatorial): The H-3 proton is forced into the endo (axial) position. This geometry creates a ~180° dihedral angle with the axial protons at C-2 and C-4, resulting in large trans-diaxial coupling constants ( Hz) and a wide triplet of triplets (tt) splitting pattern.

NMR_Workflow A Sample Preparation (8-Azabicyclo[3.2.1]octan-3-ylmethanol) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Stereochemical Assignment (NOESY / ROESY) C->D E Data Processing & Structural Elucidation D->E

Figure 1: General NMR characterization workflow for 8-azabicyclo[3.2.1]octane derivatives.

Experimental Protocols

Step 1: Sample Preparation & Referencing

  • Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (100 atom % D).

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Checkpoint: Before acquiring the full spectrum, run a 1-scan dummy acquisition. The TMS peak must appear exactly at 0.00 ppm with a sharp Lorentzian line shape. Any asymmetry or splitting in the TMS peak indicates magnetic field inhomogeneity (poor shimming), which will invalidate subsequent J-coupling measurements.

Step 2: 1D ¹H and ¹³C Acquisition

  • ¹H NMR: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 s and acquire 16–32 scans.

  • ¹³C NMR: Acquire at 100 MHz or higher with WALTZ-16 proton decoupling. Set D1 to 2.0 s and acquire 1024 scans.

  • Causality: The rigid bicyclic core can lead to varying relaxation times across the carbon skeleton. A D1 of 2.0 s ensures sufficient relaxation for the accurate integration and detection of quaternary or slowly relaxing carbons[1].

Step 3: 2D NOESY Acquisition

  • Set up a phase-sensitive NOESY experiment with gradient pulses.

  • Set the mixing time ( ) to 300–500 ms.

  • Causality: For a small molecule (MW ~141 g/mol ) in the extreme narrowing limit, a mixing time in this range allows sufficient NOE buildup without triggering excessive spin diffusion, which could yield false-positive spatial correlations[3].

  • Self-Validation Checkpoint: Inspect the diagonal peaks; they must be opposite in phase to the NOE cross-peaks. If cross-peaks share the same phase as the diagonal, chemical exchange (EXSY) is occurring rather than true spatial NOE.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts & Multiplicities (in DMSO-d₆)

Position Chemical Shift (ppm) Multiplicity J-Coupling (Hz) Diagnostic Notes
H-1, H-5 3.30 – 3.50 m - Bridgehead protons; often broadened due to the adjacent amine.
H-3 (endo isomer) 1.80 – 2.10 m (narrow) 2 – 5 Equatorial H-3; small couplings to H-2/H-4.
H-3 (exo isomer) 1.60 – 1.90 tt ~11 (ax-ax), ~3 (ax-eq) Axial H-3; large trans-diaxial couplings.
-CH₂OH 3.20 – 3.40 d ~6 Methylene protons of the alcohol group.
-OH 4.40 – 4.60 t ~6 Hydroxyl proton; visible in DMSO-d₆, absent in CDCl₃/D₂O.

| N-H | 8.50 – 9.00 | br s | - | Amine proton; highly solvent and pH dependent. |

Table 2: Expected ¹³C NMR Chemical Shifts

Position Chemical Shift (ppm) Carbon Type Diagnostic Notes
C-1, C-5 52.0 – 55.0 CH Bridgehead carbons adjacent to the nitrogen atom.
C-3 30.0 – 35.0 CH Shifts downfield if the -CH₂OH group is equatorial (exo).
C-2, C-4 32.0 – 38.0 CH₂ Piperidine ring methylenes.
C-6, C-7 26.0 – 29.0 CH₂ Pyrrolidine bridge methylenes.

| -CH₂OH | 62.0 – 66.0 | CH₂ | Primary alcohol carbon. |

Stereochemical Decision Tree

To ensure absolute trustworthiness in the structural assignment, the 1D J-coupling data must be corroborated by 2D NOESY spatial correlations. The C-6/C-7 ethylene bridge resides on the exo face of the molecule. Therefore, an exo (equatorial) H-3 proton will show a strong through-space correlation to the C-6/C-7 protons, whereas an endo (axial) H-3 proton points away from the bridge and will show no such correlation[2].

EndoExo_Assignment Start Analyze H-3 Signal (Coupling & NOE) Coupling 1H J-Coupling Analysis Start->Coupling NOE NOESY Correlations Start->NOE AxialH3 Large J (10-12 Hz) H-3 is Axial (endo) Coupling->AxialH3 Axial-Axial J EquatH3 Small J (2-5 Hz) H-3 is Equatorial (exo) Coupling->EquatH3 Eq-Eq / Eq-Ax J NOE_Axial H-3 correlates with C-6/C-7 bridge protons NOE->NOE_Axial Exo-face proximity NOE_Equat H-3 lacks correlation with C-6/C-7 bridge NOE->NOE_Equat Endo-face proximity ResultExoSubst Exo-Substituted Isomer (-CH2OH is Equatorial) AxialH3->ResultExoSubst ResultEndoSubst Endo-Substituted Isomer (-CH2OH is Axial) EquatH3->ResultEndoSubst NOE_Axial->ResultEndoSubst NOE_Equat->ResultExoSubst

Figure 2: Logical decision tree for assigning endo/exo isomerism using 1H J-coupling and NOESY data.

References

  • Title: 13C-NMR spectroscopy of tropane alkaloids Source: Journal of Pharmaceutical Sciences / PubMed URL: [Link]

  • Title: Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas Source: Comptes Rendus Chimie / ResearchGate URL: [Link]

  • Title: US8664242B2 - 8-azabicyclo[3.2.

Sources

Application Note: Preparation and Isolation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The 8-azabicyclo[3.2.1]octane (nortropane) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurological therapeutics and receptor ligands. The functionalization of this core at the C3 position to yield 8-azabicyclo[3.2.1]octan-3-ylmethanol introduces critical stereochemical nuances. This application note details the mechanistic rationale, synthetic preparation, diastereomeric separation, and enantiomeric resolution of these derivatives.

Stereochemical Fundamentals & Causality

A common misconception in the derivatization of the nortropane skeleton is the assumption of inherent chirality at the C3 position.

The Meso Core: The unsubstituted 8-azabicyclo[3.2.1]octan-3-ylmethanol core possesses a plane of symmetry ( σ ) that passes through N8 and C3, bisecting the C6–C7 ethylene bridge. Consequently, the molecule is a meso compound (achiral). The stereodescriptors often seen in literature—such as (1R,3r,5S) and (1R,3s,5S)—denote the pseudoasymmetric center at C3, corresponding to the exo and endo diastereomers, respectively . Because they are diastereomers, they can be separated using standard achiral techniques like silica gel chromatography.

Desymmetrization and True Enantiomers: True enantiomers of this scaffold only emerge when the internal plane of symmetry is broken. This is achieved via desymmetrization —either by asymmetric substitution at the N8 position (e.g., using a chiral auxiliary) or functionalization at the C2/C4 positions . Once desymmetrized, the resulting enantiomeric pairs require chiral resolution techniques, such as Supercritical Fluid Chromatography (SFC).

Data Presentation: Stereoisomer Profiles

The physical and chromatographic properties of the isomers dictate the isolation strategy. Table 1 summarizes the key analytical distinctions used to validate the separation of the core diastereomers and their desymmetrized counterparts.

Table 1: Stereochemical Properties and Analytical Signatures

Isomer TypeStereochemical DesignationChiralityTypical Elution Order (Silica) 1 H NMR C3-H Signature
Exo-isomer (1R,3r,5S)Meso (Achiral)Second (More accessible -OH)Broad multiplet, larger J values (axial-like)
Endo-isomer (1R,3s,5S)Meso (Achiral)First (Sterically shielded)Narrow multiplet, smaller J values (equatorial-like)
Desymmetrized e.g., (1R,2R,3S)Chiral (Enantiomers)N/A (Requires Chiral SFC)Dependent on substitution pattern

Workflow Visualization

The following workflow illustrates the synthetic pathway from the commercially available N-Boc-nortropinone to the isolated diastereomers, followed by the desymmetrization required to generate and resolve true enantiomers.

G cluster_0 Core Synthesis & Diastereomeric Separation cluster_1 Desymmetrization & Enantiomeric Resolution A N-Boc-nortropinone B N-Boc-3-formyl-8-azabicyclo[3.2.1]octane A->B 1. Ph3PCH2OCH3Cl, KOtBu 2. HCl / H2O C N-Boc-3-(hydroxymethyl) (Endo/Exo Mixture) B->C NaBH4, MeOH D Exo-Diastereomer (1R,3r,5S) C->D Silica Gel Chromatography E Endo-Diastereomer (1R,3s,5S) C->E Silica Gel Chromatography F Asymmetric N-Substitution (Symmetry Broken) D->F Chiral Derivatization G (+)-Enantiomer F->G Chiral SFC H (-)-Enantiomer F->H Chiral SFC

Synthesis, diastereomeric separation, and enantiomeric resolution of nortropane derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are integrated to ensure high fidelity and reproducibility.

Protocol 1: Synthesis of N-Boc-8-azabicyclo[3.2.1]octane-3-carbaldehyde

Causality: Direct hydroxymethylation of the sterically hindered tropane ketone is inefficient. A two-step Wittig homologation followed by acidic hydrolysis ensures high carbon-coupling efficiency and allows thermodynamic equilibration of the resulting aldehyde.

  • Wittig Homologation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF under N 2​ . Cool to 0 °C and add potassium tert-butoxide (1.4 eq) portion-wise. Stir for 30 minutes until a deep red ylide solution forms.

  • Addition: Dropwise add a solution of N-Boc-nortropinone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Check: Monitor via TLC (Hexanes/EtOAc 7:3). The enol ether intermediate will stain brightly with KMnO 4​ .

  • Hydrolysis: Quench the reaction with 2N aqueous HCl and stir vigorously for 2 hours at room temperature to hydrolyze the enol ether to the aldehyde. Extract with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol 2: Reduction and Diastereomeric Separation

Causality: Sodium borohydride reduction of the aldehyde traps the thermodynamic mixture of endo and exo isomers as stable alcohols. Because they are diastereomers, their differential steric profiles allow for separation via standard silica gel chromatography.

  • Reduction: Dissolve the crude aldehyde in Methanol and cool to 0 °C. Add NaBH 4​ (1.5 eq) portion-wise. Stir for 1 hour.

  • Workup: Quench with saturated NH 4​ Cl, remove methanol in vacuo, and extract the aqueous layer with Dichloromethane (DCM).

  • Chromatographic Separation: Load the crude mixture onto a high-resolution silica gel column. Elute using a gradient of 10% to 50% EtOAc in Hexanes.

  • Self-Validation (NMR): Analyze fractions via 1 H NMR. The endo-isomer (equatorial-like C3 proton) will show a narrow multiplet for the C3-H, while the exo-isomer (axial-like C3 proton) will display a distinct triplet of triplets (tt) with larger coupling constants (J ~ 11 Hz, 5 Hz).

Protocol 3: Deprotection to the Core Hydrochloride [2]

Causality: Removal of the Boc group using anhydrous HCl in dioxane prevents aqueous side reactions and directly precipitates the product as a highly stable, easy-to-handle hydrochloride salt.

  • Deprotection: Dissolve the isolated N-Boc-exo-isomer in a minimal amount of dry DCM. Add 4N HCl in dioxane (10 eq).

  • Isolation: Stir at room temperature for 2 hours. A white precipitate will form as the deprotection proceeds.

  • Self-Validation: Filter the precipitate and wash with cold diethyl ether. Complete loss of the intense Boc singlet (~1.45 ppm) in the 1 H NMR spectrum confirms quantitative deprotection, yielding (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride.

Protocol 4: Enantiomeric Resolution of Desymmetrized Derivatives

Causality: If the target requires true enantiomers (e.g., via introduction of a chiral center at the nitrogen), the racemic mixture of the desymmetrized compound must be resolved. Supercritical Fluid Chromatography (SFC) is employed due to its superior mass transfer kinetics, lower solvent consumption, and rapid recovery times compared to traditional HPLC.

  • Sample Preparation: Dissolve the desymmetrized racemic mixture in HPLC-grade Methanol (10-20 mg/mL).

  • SFC Conditions: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or IC column, 250 x 21 mm, 5 µm). Set the mobile phase to supercritical CO 2​ with a basic modifier (e.g., 20% Methanol containing 0.1% Diethylamine) to prevent peak tailing of the amine.

  • Self-Validation: Perform an analytical injection first. Ensure baseline resolution ( Rs​>1.5 ) is achieved before scaling up to preparative injections. Following preparative isolation, confirm that the Enantiomeric Excess (ee) is >98% via analytical SFC prior to downstream biological assays.

References

  • US20130317000A1 - N-substituted benzamides and methods of use thereof. Details the synthesis, Boc-protection strategies, and HCl/Dioxane deprotection of (1R,5S)-tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate.
  • US11098032B2 - Pyran derivatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors. Demonstrates the utilization of the isolated (1R,3r,5S)-8-Azabicyclo-[3.2.1]octan-3-ylmethanol hydrochloride salt in advanced drug discovery workflows.
  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Comprehensive review on the stereochemistry, meso nature, and desymmetrization strategies of the tropane and nortropane scaffolds. Source: Chemical Reviews (ACS Publications), 2006, 106(6), 2434-2454. URL:[Link]

Application Note: Mass Spectrometry Fragmentation Patterns of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Discovery Scientists Document Type: Technical Guide & Self-Validating LC-MS/MS Protocol

Scientific Context & Structural Significance

8-Azabicyclo[3.2.1]octan-3-ylmethanol (often referred to as 3-hydroxymethylnortropane) is a highly polar, basic bicyclic amine. As a critical nortropane alkaloid derivative, its structural scaffold is increasingly utilized in modern drug discovery, notably in the development of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions[1].

Understanding the precise mass spectrometry (MS) fragmentation patterns of this compound is essential for robust pharmacokinetic (PK) profiling, metabolite identification, and structural elucidation. Unlike N-methylated tropanes (e.g., cocaine or atropine) which yield a classic m/z 82 diagnostic ion, the secondary amine in the nortropane core dictates a distinct charge-directed fragmentation pathway, culminating in an m/z 68 base peak[2][3].

Ionization Principles & Mechanistic Fragmentation (ESI-MS/MS)

Due to the highly basic nature of the bridgehead secondary amine (pKa ~10), 8-azabicyclo[3.2.1]octan-3-ylmethanol exhibits exceptional ionization efficiency in Positive Electrospray Ionization (ESI+). Protonation occurs almost exclusively at the nitrogen atom, yielding a stable [M+H]⁺ precursor ion at m/z 142.12 .

During Collision-Induced Dissociation (CID), the molecule undergoes two primary competing pathways:

  • Pathway A (Peripheral Neutral Loss): The presence of the primary alcohol at the C3 position makes the molecule susceptible to the neutral loss of water (-18.01 Da), generating an m/z 124.11 product ion. A secondary, less abundant loss of the entire hydroxymethyl radical/methanol equivalent (-32.03 Da) yields the nortropenium cation at m/z 110.09.

  • Pathway B (Core Ring Cleavage): The defining signature of the nortropane scaffold is a retro-Mannich-type ring opening. The cleavage of the C1-C2 and C5-C4 bonds in the piperidine ring expels the C2-C3-C4 bridge (containing the hydroxymethyl group) as a neutral C₄H₁₀O species (74.08 Da). The charge remains localized on the nitrogen, generating the highly conjugated pyrroline cation at m/z 68.05 , which serves as the definitive quantitative diagnostic ion[2][4].

Fragmentation Parent Precursor Ion: [M+H]+ m/z 142.12 (C8H16NO+) Frag1 Product Ion:[M+H - H2O]+ m/z 124.11 (C8H14N+) Parent->Frag1 Neutral Loss: H2O (-18.01 Da) Frag2 Product Ion: [M+H - CH3OH]+ m/z 110.09 (C7H12N+) Parent->Frag2 Neutral Loss: CH3OH (-32.03 Da) Frag3 Diagnostic Ion: Pyrroline Cation m/z 68.05 (C4H6N+) Parent->Frag3 Retro-Mannich Cleavage Loss of C4H10O (-74.08 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of 8-Azabicyclo[3.2.1]octan-3-ylmethanol.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution mass spectrometry (HRMS) fragmentation data essential for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Ion FormulaStructural AssignmentRelative AbundanceMRM Role
142.12 124.1118.01 (H₂O)C₈H₁₄N⁺[M+H - H₂O]⁺Medium (~40%)Qualifier
142.12 110.0932.03 (CH₃OH)C₇H₁₂N⁺Nortropenium CationLow (~15%)Secondary Qualifier
142.12 68.05 74.08 (C₄H₁₀O)C₄H₆N⁺Pyrroline CationBase Peak (100%) Quantifier

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system . It incorporates intrinsic checks (carryover monitoring, ion ratio stability, and pH-driven retention) to guarantee data integrity during high-throughput screening.

Rationale for Chromatographic Choices

Because 8-azabicyclo[3.2.1]octan-3-ylmethanol is highly polar, traditional C18 columns often suffer from poor retention and peak tailing due to secondary interactions with free silanols. We utilize an ethylene bridged hybrid (BEH) C18 column with a highly aqueous starting gradient, buffered with 0.1% Formic Acid. The low pH ensures the secondary amine remains fully protonated, yielding a sharp, symmetrical peak and maximizing ESI efficiency[1].

Step-by-Step Methodology

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Prep: Precipitate plasma proteins using a 3:1 ratio of cold Acetonitrile (containing 10 ng/mL of a stable-isotope labeled internal standard, e.g., Nortropine-d3) to sample. Centrifuge at 14,000 x g for 10 minutes.

Step 2: UHPLC Separation Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0.0–0.5 min (2% B); 0.5–3.0 min (linear to 60% B); 3.0–3.5 min (95% B for washout); 3.5–4.5 min (2% B for re-equilibration).

Step 3: Tandem MS (Triple Quadrupole) Parameters

  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV.

  • Collision Gas: Argon (chosen over Nitrogen to provide higher collision cross-section efficiency, ensuring stable bicyclic ring cleavage).

  • MRM Transitions:

    • Quantifier: 142.1 → 68.1 (Collision Energy: 25 eV)

    • Qualifier: 142.1 → 124.1 (Collision Energy: 15 eV)

System Validation Checks (Mandatory)
  • System Suitability Test (SST): Inject a neat standard (50 ng/mL) before the run. Retention time RSD must be < 2%, and mass accuracy < 5 ppm.

  • Zero-Tolerance Carryover: Run a matrix blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Ion Ratio Verification: The ratio of the qualifier transition (124.1) to the quantifier transition (68.1) must remain within ±20% of the calibration average across all biological samples to confirm peak purity.

Workflow A Sample Prep Protein Ppt & IS Addition B Chromatography UHPLC BEH C18 A->B C Ionization ESI(+) [M+H]+ B->C D Fragmentation CID (Argon) C->D E E D->E

Figure 2: Self-validating LC-MS/MS analytical workflow for 8-Azabicyclo[3.2.1]octan-3-ylmethanol.

References

  • Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. New Phytologist / PubMed Central. Provides foundational MS/MS fragmentation data for nortropane derivatives, identifying the characteristic m/z 110 and m/z 142 structural classes. URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Details the electron ionization and characteristic C–C bond scissions of the 8-azabicyclo[3.2.1]octane core, validating the m/z 68 pyrroline cation formation. URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry (ACS Publications). Demonstrates the modern application of the azabicyclo[3.2.1]octane scaffold in drug discovery and outlines standard UPLC-HRMS conditions for these compounds. URL:[Link]

Sources

Application Note & Protocols: Strategic Catalytic Reduction of 8-Azabicyclo[3.2.1]octan-3-one to Yield 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and drug development due to its rigid conformational structure.[1][2][3] 8-Azabicyclo[3.2.1]octan-3-ylmethanol, a key derivative, is synthesized via the reduction of the corresponding ketone, 8-azabicyclo[3.2.1]octan-3-one (tropinone). This document provides an in-depth guide for researchers on the primary catalytic methods for this reduction, focusing on catalytic hydrogenation and catalytic transfer hydrogenation. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide methodology selection.

Foundational Principles: The Stereochemistry of Tropinone Reduction

The reduction of tropinone is not merely a conversion of a ketone to a secondary alcohol; it is a stereochemical challenge. The prochiral ketone at the C3 position can be reduced to two distinct diastereomeric alcohols, the formation of which is dictated by the method of hydrogen delivery.

  • The Substrate: 8-Azabicyclo[3.2.1]octan-3-one (Tropinone) is a meso compound, possessing a plane of symmetry that renders it achiral.[4]

  • The Products: Reduction yields a mixture of two isomers:

    • Tropine (endo-alcohol): The hydroxyl group is in the axial position.

    • Pseudotropine (exo-alcohol): The hydroxyl group is in the equatorial position. This isomer is generally the thermodynamically more stable product.

In nature, this stereospecific reduction is precisely controlled by two different enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II), which produce tropine and pseudotropine, respectively.[5][6][7] In the laboratory, the choice of chemical reduction methodology governs the stereochemical outcome.

G Tropinone 8-Azabicyclo[3.2.1]octan-3-one (Tropinone) Tropine endo-8-Azabicyclo[3.2.1]octan-3-ylmethanol (Tropine, axial-OH) Tropinone->Tropine Reduction (e.g., Catalytic Hydrogenation) Pseudotropine exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol (Pseudotropine, equatorial-OH) Tropinone->Pseudotropine Reduction (e.g., Hydride Reagents)

Caption: Stereochemical outcomes of tropinone reduction.

Method I: Catalytic Hydrogenation

Catalytic hydrogenation is a foundational technique in organic synthesis for the reduction of carbonyl compounds. It involves the use of molecular hydrogen (H₂) as the hydrogen source in the presence of a solid metal catalyst.

Expertise & Rationale

The mechanism involves the adsorption of both the hydrogen gas and the tropinone substrate onto the surface of the metal catalyst. Hydrogen atoms are then added across the carbon-oxygen double bond. The stereochemical outcome is dictated by sterics; the substrate will preferentially adsorb on its least hindered face. For the bicyclic tropinone structure, this typically leads to the delivery of hydrogen from the exo face, pushing the resulting hydroxyl group into the more sterically crowded endo (axial) position. Therefore, catalytic hydrogenation of tropinone predominantly yields tropine .

Key Experimental Choices:

  • Catalyst: Raney® Nickel is a highly active and cost-effective catalyst for ketone reductions.[8][9][10] A historical patent demonstrates its efficacy in producing tropine from tropinone with low pseudotropine content.[11] Palladium on carbon (Pd/C) is also a viable alternative.

  • Solvent: A solvent that solubilizes the substrate but is inert to hydrogenation conditions is critical. Lower aliphatic alcohols, such as absolute ethanol, are ideal choices.[11]

  • Pressure & Temperature: The reaction can proceed efficiently under mild conditions, often at room temperature and with only a slight positive pressure of hydrogen gas.[11] This avoids the need for specialized high-pressure reactors, enhancing laboratory safety and accessibility.

Protocol 1: Catalytic Hydrogenation of Tropinone with Raney Nickel

This protocol details the reduction of tropinone to yield predominantly endo-8-Azabicyclo[3.2.1]octan-3-ylmethanol (tropine).

Materials:

  • 8-Azabicyclo[3.2.1]octan-3-one (Tropinone)

  • Absolute Ethanol

  • Raney Nickel (50% slurry in water, use with extreme caution)

  • Hydrogen gas (H₂) source with balloon or bladder

  • Celite® or other filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, magnetic stirrer, condenser, H₂ inlet adapter

Procedure:

  • Catalyst Preparation (Critical Safety Step): Under an inert atmosphere (e.g., Argon), carefully wash the Raney Nickel slurry (e.g., 0.5 parts by weight relative to tropinone) three times with deionized water, followed by three washes with absolute ethanol to remove water. Caution: Raney Nickel is pyrophoric and may ignite if allowed to dry in air. Always keep it covered with solvent.

  • Reaction Setup: To a three-neck flask equipped with a magnetic stir bar, add tropinone (e.g., 10 parts by weight). Dissolve it in absolute ethanol (e.g., 100 parts by volume).[11]

  • Catalyst Addition: Carefully transfer the prepared (ethanol-wet) Raney Nickel catalyst to the reaction flask under a positive flow of inert gas.

  • Hydrogenation: Purge the system by evacuating and backfilling with inert gas three times, then introduce hydrogen gas via a balloon or bladder. Maintain a slight positive pressure.

  • Reaction Monitoring (Self-Validation): Stir the suspension vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (deflation of the balloon) and by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone. The reaction is typically complete when hydrogen uptake ceases.[11]

  • Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the fine Raney Nickel catalyst. Wash the filter cake thoroughly with ethanol. Caution: Do not allow the filter cake to dry. Quench the collected catalyst immediately and carefully with dilute acetic acid in water.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification & Characterization: The resulting solid can be purified by recrystallization or vacuum distillation.[11] The product identity and stereochemistry should be confirmed using ¹H NMR, ¹³C NMR, and MS analysis, comparing the data to literature values for tropine.

Method II: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is a powerful alternative that circumvents the use of pressurized hydrogen gas.[12] Instead, a hydrogen donor molecule, often a secondary alcohol, transfers its hydrogen atoms to the substrate via a metal catalyst.

Expertise & Rationale

The CTH mechanism involves the formation of a metal hydride intermediate from the catalyst and the hydrogen donor. This hydride is then transferred to the carbonyl carbon of the substrate. This method is valued for its operational simplicity and mild reaction conditions.

Key Experimental Choices:

  • Catalyst/Donor System: The combination of Raney Nickel as the catalyst and 2-propanol (isopropanol) as the hydrogen donor is a classic, robust, and effective system for reducing ketones to secondary alcohols.[10][13] Isopropanol is an excellent choice because it also serves as the solvent, and its oxidation by-product, acetone, is volatile and easily removed.

  • Reaction Conditions: The reaction is typically run at reflux temperature to ensure an efficient rate of hydrogen transfer. Some systems may benefit from a trace amount of acid or base to facilitate the catalytic cycle.[13]

  • Stereoselectivity: The stereochemical outcome of CTH can differ from direct hydrogenation and is highly dependent on the catalyst and specific conditions used. It offers a parameter for optimization if a different isomeric ratio is desired.

Protocol 2: CTH of Tropinone with Raney Nickel / 2-Propanol

This protocol describes the reduction of tropinone using isopropanol as the hydrogen source.

Materials:

  • 8-Azabicyclo[3.2.1]octan-3-one (Tropinone)

  • 2-Propanol (Isopropanol)

  • Raney Nickel (50% slurry in water)

  • Celite® or other filter aid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Catalyst Preparation: As in Protocol 1, wash the Raney Nickel slurry with water and then with 2-propanol to prepare the active, solvent-exchanged catalyst. Remember to handle with extreme care under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tropinone in an excess of 2-propanol.

  • Catalyst Addition: Carefully add the prepared Raney Nickel catalyst to the solution.

  • Reaction Execution: Heat the mixture to a gentle reflux and stir vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction for the consumption of tropinone using TLC or GC-MS. A typical reaction time may be several hours.

  • Work-up and Catalyst Removal: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional 2-propanol. Quench the catalyst on the filter pad immediately and carefully.

  • Isolation: Remove the 2-propanol and the acetone by-product from the filtrate under reduced pressure.

  • Purification & Characterization: The crude product can be purified by recrystallization or column chromatography. Confirm the product structure and isomeric ratio by NMR and MS analysis.

G cluster_0 Catalytic Hydrogenation Workflow A 1. Dissolve Tropinone in Ethanol B 2. Add Prepared Raney Ni Catalyst A->B C 3. Purge with Inert Gas, then introduce H₂ Gas B->C D 4. Stir at RT, Monitor by TLC/GC-MS C->D E 5. Purge H₂, Filter through Celite D->E F 6. Remove Solvent in vacuo E->F G 7. Purify & Characterize (NMR, MS) F->G

Sources

Application Note: Strategic Functionalization of 8-Azabicyclo[3.2.1]octan-3-ylmethanol for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane, or tropane, core is a rigid, three-dimensional bicyclic structure that has proven to be a "privileged scaffold" in medicinal chemistry. Its constrained conformation pre-organizes substituents into well-defined vectors, which is highly advantageous for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs), transporters, and enzymes.[1][2][3] Natural products like atropine and cocaine feature this core, and it is a key structural motif in approved drugs, including the anti-Parkinsonian agent benztropine and the HIV-1 entry inhibitor maraviroc.[4][5]

The derivative, 8-azabicyclo[3.2.1]octan-3-ylmethanol, offers two distinct and chemically tractable points for diversification: the secondary amine at the N-8 position and the primary hydroxyl group of the C-3 substituent. This dual functionality makes it an ideal starting material for the construction of diverse chemical libraries aimed at exploring a wide chemical space for drug discovery and chemical biology applications.[4] This guide provides a detailed overview of robust, field-proven protocols for the selective functionalization of this scaffold, tailored for parallel synthesis and library generation.

The Core Scaffold: Reactive Centers and Strategic Considerations

The key to successful library synthesis lies in the selective and high-yielding modification of the two primary reactive sites. The secondary amine is a potent nucleophile and base, while the primary alcohol is a versatile handle for introducing a variety of linkages.

Caption: Key functionalization points on the core scaffold.

Achieving selectivity often requires an orthogonal protection strategy, where one functional group is temporarily masked while the other is modified. The choice of protecting group is critical and must be stable to the reaction conditions used for modifying the unprotected site, yet easily removable without affecting the newly installed functionality.[6]

N-Functionalization Protocols for Library Synthesis

The secondary amine at N-8 is readily functionalized. For library synthesis, reactions should be chosen for their robustness, compatibility with a wide range of building blocks, and ease of purification.

Protocol: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for mild, efficient, and high-throughput synthesis.

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent for library synthesis due to its rapid reaction times, high yields, and low rates of epimerization. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acid without competing in the reaction.

Materials:

  • 8-Azabicyclo[3.2.1]octan-3-ylmethanol

  • A diverse library of carboxylic acids

  • HATU

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well reaction block

Step-by-Step Procedure:

  • Preparation: In each well of a 96-well plate, add a solution of a unique carboxylic acid (1.1 eq) in DCM.

  • Activation: To each well, add a solution of HATU (1.1 eq) and DIPEA (3.0 eq) in DCM. Allow the mixture to stir for 15 minutes at room temperature to pre-activate the carboxylic acids.

  • Amine Addition: Add a solution of 8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) in DCM to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 4-16 hours. Monitor reaction completion by LC-MS.

  • Work-up: Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution. Extract the organic layer using a liquid handler. The organic phases can be combined with a scavenger resin (e.g., an isocyanate resin to remove excess amine) if needed.

  • Purification: Concentrate the organic extracts. Purification is typically achieved by mass-directed preparative HPLC.[4]

Protocol: Parallel Reductive Amination

Reductive amination is a highly reliable method for forming C-N bonds and is ideal for introducing diversity through a wide array of commercially available aldehydes and ketones.

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, reducing the likelihood of side reactions. The reaction can often be performed as a one-pot procedure.

Materials:

  • 8-Azabicyclo[3.2.1]octan-3-ylmethanol

  • A diverse library of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: To each well of a reaction block, add a solution of 8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) and a unique aldehyde (1.2 eq) in DCE.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and allow the mixture to stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Add STAB (1.5 eq) portion-wise to each well.

  • Reaction: Seal the block and shake at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM.

  • Purification: Concentrate the organic extracts and purify by automated reverse-phase flash column chromatography or preparative HPLC.[4]

N-Functionalization MethodKey ReagentsTypical YieldsScope
Amide Coupling Carboxylic Acids, HATU, DIPEA60-95%Very Broad
Reductive Amination Aldehydes/Ketones, STAB50-90%Broad
Urea Formation Isocyanates, Triethylamine70-98%Moderate
Sulfonamide Formation Sulfonyl Chlorides, Pyridine65-95%Broad

O-Functionalization Protocols for Library Synthesis

The primary alcohol at the C-3 position provides a second vector for diversification. These reactions are typically performed after protecting the more nucleophilic N-8 amine.

Orthogonal Protection: The Boc Group
  • Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the N-8 amine. It is stable to a wide range of non-acidic conditions used for O-functionalization (e.g., esterification, etherification) and can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis, regenerating the free amine if desired.

Protocol: N-Boc Protection

  • Dissolve 8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 2-4 hours until LC-MS analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Protocol: Parallel Esterification

Ester formation is a straightforward way to add diversity. Standard coupling reagents or activation as an acid chloride can be employed.

  • Rationale: Using an acid chloride with a mild base like pyridine is a classic, high-yielding esterification method suitable for parallel synthesis. The reaction is typically fast and clean.

Materials:

  • N-Boc-8-azabicyclo[3.2.1]octan-3-ylmethanol

  • A diverse library of acyl chlorides

  • Pyridine or Triethylamine

  • Anhydrous DCM

Step-by-Step Procedure:

  • Preparation: In a 96-well block, dispense a solution of N-Boc-8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) and pyridine (2.0 eq) in DCM.

  • Acylation: Add a solution of a unique acyl chloride (1.2 eq) in DCM to each well.

  • Reaction: Seal the block and shake at room temperature for 2-6 hours.

  • Work-up: Quench with water and separate the organic layer. Wash with dilute HCl (to remove pyridine) and then with sodium bicarbonate.

  • Purification & Deprotection: Concentrate the organic extracts. The crude esters can be purified by flash chromatography. The Boc group can be subsequently removed by treating the purified ester with a 20-50% solution of TFA in DCM for 1-2 hours.

Integrated Library Synthesis Workflow

A successful library synthesis campaign relies on a logical and efficient workflow that integrates design, synthesis, purification, and analysis.

Library_Workflow cluster_design Phase 1: Design & Prep cluster_synthesis Phase 2: Parallel Synthesis cluster_purification Phase 3: Purification & QC cluster_final Phase 4: Final Library Start Starting Material 8-Azabicyclo[3.2.1] octan-3-ylmethanol Protect N-Boc Protection (If O-first strategy) Start->Protect Reaction Parallel Reaction (e.g., Amide Coupling in 96-well plate) Start->Reaction N-first Protect->Reaction O-first Building_Blocks Select Diverse Building Blocks (Acids, Aldehydes, etc.) Building_Blocks->Reaction Workup Automated Work-up & Quench Reaction->Workup Purify Mass-Directed Prep-HPLC Workup->Purify Analyze LC-MS & NMR for Purity/Identity Purify->Analyze Deprotect Final Deprotection (e.g., TFA for Boc) Analyze->Deprotect Plate Final Library Plating & Archiving Analyze->Plate If no deprotection needed Deprotect->Plate

Caption: General workflow for library synthesis.

Compound Characterization and Quality Control

Ensuring the identity and purity of library members is paramount. A tiered approach is typically used.

  • Primary Analysis (High-Throughput): Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for library analysis. It provides rapid confirmation of the expected molecular weight and an estimate of purity for each well in the library.[7][8]

  • Secondary Analysis (For Hits/Key Compounds): For compounds that show activity in primary screens ("hits") or for representative examples from the library, full structural elucidation is required.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure, connectivity, and stereochemistry.[8]

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized compound.[7]

Conclusion

The 8-azabicyclo[3.2.1]octan-3-ylmethanol scaffold is a versatile and valuable starting point for the construction of diverse and medicinally relevant small molecule libraries. By employing robust, high-throughput chemical methodologies and orthogonal protection strategies, researchers can efficiently explore the chemical space around this privileged core. The protocols and workflows detailed in this note provide a validated framework for generating high-quality compound libraries suitable for a wide range of drug discovery and chemical biology screening campaigns.

References

  • BenchChem. (n.d.). Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies.
  • Broad Institute. (2025, December 10). Small Molecule Hit Identification and Validation.
  • Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds. (2020). Bioorganic & Medicinal Chemistry, 28(9), 115442.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Soriano-Irigaray, L. et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17).
  • La Trobe University. (2025, November 28). Small Molecule Structure Characterisation.
  • Hassan, C. et al. (2018, June 29). Cheminformatics tools for analyzing and designing optimized small molecule libraries. bioRxiv.
  • ResearchGate. (2010, October). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues.
  • Aberle, N. S. et al. (2024, March 15). Parallel modification of tropane alkaloids. University of Southampton ePrints.
  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
  • ResearchGate. (2021, May). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.
  • ACS Publications. (2018, January 30). Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. Organic Letters.
  • ACS Publications. (2006, April 8). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
  • ResearchGate. (2020, March). Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds.
  • VI Protecting Groups and Orthogonal Protection Str
  • Semantic Scholar. (2019, November 8). Synthesis of Tropane Derivatives.
  • Preparation of a library of unsymmetrical ureas based on 8-azabicyclo[3.2.1]octane scaffold. (2008).
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • ACS Publications. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC.
  • OA Monitor Ireland. (n.d.). Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines.
  • PubMed. (2019, January 31). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
  • ResearchGate. (n.d.). Characterization of Small-Molecule Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Stereoisomer Impurities in 8-Azabicyclo[3.2.1]octan-3-ylmethanol Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Azabicyclo[3.2.1]octan-3-ylmethanol. This guide is designed for researchers and drug development professionals dealing with the synthesis, purification, and analytical quantification of tropane-derived amino alcohols.

Because the 8-azabicyclo[3.2.1]octane skeleton possesses a plane of symmetry, substitution at the C-3 position generates achiral (meso) diastereomers rather than enantiomers [1]. These are designated as the endo (3α, axial) and exo (3β, equatorial) isomers. Resolving cross-contamination between these isomers requires specific chromatographic and crystallographic strategies due to their structural similarities and lack of a UV-active chromophore.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structural difference between the endo and exo isomers in my batch, and why does it matter? The distinction lies in the spatial orientation of the hydroxymethyl group at the C-3 position. In the endo isomer, the group occupies the axial position relative to the piperidine ring chair conformation. In the exo isomer, it occupies the equatorial position [1]. This stereochemistry dictates the molecule's overall dipole moment, basicity, and steric hindrance around the nitrogen atom, which profoundly impacts downstream receptor binding (e.g., in anticholinergic or nicotinic agonist drug development) [2].

Q2: My HPLC chromatogram shows a single broad peak or severe tailing. How can I resolve the endo and exo isomers? 8-Azabicyclo[3.2.1]octan-3-ylmethanol is a basic tertiary aliphatic amine. Peak tailing occurs because the basic nitrogen interacts strongly with residual acidic silanol groups on standard silica-based stationary phases. Causality-Driven Solution: You must suppress this secondary interaction. Switch to a highly cross-linked, end-capped C18 column designed for high-pH stability (e.g., Waters XBridge) and use a basic mobile phase (pH 10, using ammonium bicarbonate). At this pH, the tertiary amine is deprotonated, eliminating silanol interactions and allowing the subtle hydrophobic differences between the endo and exo isomers to drive baseline separation.

Q3: Why am I not seeing any peaks on my standard HPLC-UV system? 8-Azabicyclo[3.2.1]octan-3-ylmethanol lacks a conjugated π-system or aromatic ring. It does not absorb UV light significantly above 200 nm. Relying on low-wavelength UV (210 nm) will result in severe baseline drift and poor sensitivity [3]. You must use Mass Spectrometry (LC-MS with ESI+), Charged Aerosol Detection (CAD), or switch to Gas Chromatography with Flame Ionization Detection (GC-FID) [1].

Troubleshooting Workflows

Workflow 1: Analytical Resolution Troubleshooting

G Start Analyze Batch via HPLC Check Check Peak Resolution (Rs) Start->Check Good Rs > 1.5 Quantify Impurity Check->Good Pass Poor Rs < 1.5 or Tailing Check->Poor Fail pH Adjust Mobile Phase pH (e.g., pH > 10 or Ion-Pairing) Poor->pH Column Use End-Capped C18 or Chiral Stationary Phase Poor->Column Resolved Baseline Separation Achieved pH->Resolved Column->Resolved

Caption: HPLC Troubleshooting Workflow for Endo/Exo Tropane Isomers

Workflow 2: Synthetic Control & Purification

G Precursor 3-Formyl-8-azabicyclo[3.2.1]octane Reduction Stereoselective Reduction Precursor->Reduction Crude Crude Mixture (Endo/Exo) Reduction->Crude Cryst Fractional Crystallization (e.g., HCl Salt) Crude->Cryst PureExo Pure Exo Isomer (Mother Liquor/Crystals) Cryst->PureExo PureEndo Pure Endo Isomer (Crystals/Mother Liquor) Cryst->PureEndo

Caption: Synthetic and Purification Pathway for 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Quantitative Data: Analytical Method Comparison

To select the appropriate analytical method for quantifying stereoisomer impurities, compare the validated approaches below.

Analytical MethodDetectorStationary PhaseMobile/Carrier PhaseLimit of Detection (LOD)Key Advantage
LC-MS/MS ESI+ (MRM mode)End-capped C18 (e.g., XBridge)10 mM NH₄HCO₃ (pH 10) / ACN< 5 ng/mL [4]Highest sensitivity; absolute mass confirmation.
HPLC-CAD CADHILIC or C180.1% Formic Acid in H₂O / ACN~50 ng/mLUniversal response for non-UV active compounds.
GC-FID FIDHP-5 (Non-polar, 30m)Helium (1.0 mL/min)~1 µg/mL [1]Excellent baseline resolution of endo/exo isomers based on boiling point.

Experimental Protocols

Protocol 1: GC-FID Separation of Endo and Exo Isomers

Because the isomers have distinct boiling points and spatial profiles, Gas Chromatography is often more robust than HPLC for this specific molecule [1].

Reagents & Equipment:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column [1].

  • Solvent: Methanol (GC Grade).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 8-Azabicyclo[3.2.1]octan-3-ylmethanol batch in methanol to achieve a concentration of 1.0 mg/mL. Ensure complete dissolution.

  • System Equilibration: Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.

  • Temperature Parameters:

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

  • Oven Programming:

    • Initial temperature: 100 °C (Hold for 2 minutes).

    • Ramp: 10 °C/min up to 250 °C.

    • Final hold: 5 minutes.

  • Injection: Inject 1 µL of the sample using a split ratio of 10:1.

  • Data Analysis: The endo isomer typically elutes slightly before the exo isomer due to a lower effective boiling point and smaller hydrodynamic volume. Integrate the peaks to determine the diastereomeric excess (d.e.).

Protocol 2: Preparative Resolution via Fractional Crystallization

If your batch contains an unacceptable level of the undesired isomer (e.g., >5%), fractional crystallization of the hydrochloride salt is a self-validating, scalable purification method [5].

Step-by-Step Methodology:

  • Free Base Conversion: Ensure the batch is entirely in free-base form. If currently a salt, partition between Dichloromethane (DCM) and 1M NaOH, extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Solvent Dissolution: Dissolve the crude free base mixture in a minimal volume of hot anhydrous isopropanol (IPA) at 70 °C.

  • Salt Formation: Slowly add 1.05 equivalents of ethereal HCl (2M in diethyl ether) dropwise while stirring continuously. A white precipitate will begin to form [6].

  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C per hour. Causality Note: Rapid cooling traps the impurity in the crystal lattice. Slow cooling ensures thermodynamic selection of the less soluble diastereomeric salt.

  • Isolation: Once at room temperature, chill the flask in an ice bath (0 °C) for 2 hours. Filter the resulting crystals under a vacuum and wash with cold diethyl ether.

  • Validation: Analyze the isolated crystals and the concentrated mother liquor using Protocol 1 to confirm the enrichment of the desired isomer. Repeat the crystallization if the purity is <99%.

References

  • Christen, P., et al. "Chapter 31 - methods of analysis: tropane alkaloids from plant origin". ResearchGate (2015). Available at: [Link]

  • Castilla-Fernandez, et al. "Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS". PMC / NIH. Available at:[Link]

  • Britvin, S., et al. "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives". ResearchGate (2017). Available at: [Link]

Technical Support Center: Stabilizing 8-Azabicyclo[3.2.1]octan-3-ylmethanol Against Oxidative Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers working with tropane derivatives and nortropane skeletons, you are likely familiar with the handling challenges these molecules present. 8-Azabicyclo[3.2.1]octan-3-ylmethanol features both a secondary amine and a primary alcohol. While the primary alcohol is relatively stable under ambient conditions, the sterically exposed secondary amine is highly susceptible to autoxidation.

This guide is designed to provide you with a deep mechanistic understanding of this degradation and field-proven, self-validating protocols to ensure the integrity of your compound during long-term storage and assay preparation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My solid stock of 8-Azabicyclo[3.2.1]octan-3-ylmethanol (free base) has turned from a white powder to a yellow/brown gum over the past two months. What is happening at a molecular level? A1: You are observing the macroscopic results of secondary amine oxidative degradation. The nitrogen lone pair in the azabicyclo ring is highly vulnerable to electron abstraction by molecular oxygen, a process often catalyzed by trace transition metals or UV light. This initiates a radical cascade: the formation of an aminyl radical, followed by a reaction with oxygen to form a nitroxide radical, and eventually hydroxylamines or imines. These intermediates undergo complex condensation reactions, forming the colored polymeric degradants you see. Oxidative degradation is heavily promoted by the presence of oxygen and metal ions via hydrogen abstraction and electron transfer mechanisms[1].

Q2: Why does the literature recommend storing this compound as a hydrochloride (HCl) salt rather than the free base? A2: The stability of the amine is directly tied to the availability of its lone pair. By converting the free base to an HCl salt, you protonate the secondary amine. This protonation yields an electrochemically inactive ammonium ion, which drastically increases the oxidation potential of the molecule and effectively halts the autoxidation cascade[2]. If your downstream application can tolerate a salt form, this is the most robust method for long-term stabilization.

Q3: I must use the free base for an upcoming sensitive cell-based assay. How can I prevent degradation in solution? A3: Unprotected tropane alkaloids can degrade rapidly into simpler, biologically inactive derivatives under non-ideal oxidative conditions[3]. Because secondary amines degrade rapidly at elevated temperatures in the presence of dissolved oxygen[4], you must eliminate the oxidants. Solutions should be prepared in strictly degassed, anhydrous solvents (using the Freeze-Pump-Thaw method) and stored under an Argon atmosphere at -80°C. Argon is preferred over Nitrogen because it is denser than air, creating a protective "blanket" over the liquid surface.

Part 2: Quantitative Stability Profiles

To aid in your experimental planning, the following table summarizes the expected shelf life (defined as ≥95% purity retention via LC-MS) of 8-Azabicyclo[3.2.1]octan-3-ylmethanol under various storage matrices.

Storage FormMatrix / SolventAtmosphereTemp (°C)Light ExposureEstimated Shelf Life
Free Base (Solid) NeatAmbient Air25°CAmbient< 2 weeks
Free Base (Solid) NeatArgon-20°CDark (Amber)6 - 8 months
HCl Salt (Solid) NeatAmbient Air25°CDark (Amber)> 2 years
Free Base (Solution) Methanol (Standard)Ambient Air4°CDark< 1 week
Free Base (Solution) Degassed MethanolArgon-80°CDark6 months

Part 3: Mechanistic & Workflow Visualizations

OxidationPathway A 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Secondary Amine) B Aminyl Radical Formation A->B O2, Trace Metals UV Light C Nitroxide Radical Intermediate B->C +O2 / e- transfer D Hydroxylamine & Polymeric Degradants C->D Hydrogen Abstraction

Caption: Mechanism of secondary amine oxidative degradation via radical intermediates.

StorageWorkflow Start Determine Storage Requirement Q1 Can the downstream assay tolerate a salt form? Start->Q1 Salt Convert to HCl Salt (Protonates Amine) Q1->Salt Yes FreeBase Maintain as Free Base Q1->FreeBase No StoreSalt Store at RT or 4°C (Highly Stable) Salt->StoreSalt StoreFB Store at -20°C under Argon in Amber Vials FreeBase->StoreFB

Caption: Decision matrix for the optimal storage workflow of tropane derivatives.

Part 4: Self-Validating Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Purpose: To electronically deactivate the secondary amine, preventing autoxidation for long-term archiving.

  • Dissolution: Dissolve 100 mg of 8-Azabicyclo[3.2.1]octan-3-ylmethanol (free base) in 5 mL of anhydrous diethyl ether (or methyl tert-butyl ether) in a flame-dried round-bottom flask.

  • Inert Atmosphere: Purge the headspace with Argon for 2 minutes and cool the flask to 0°C in an ice bath.

  • Acidification: Dropwise, add 1.05 equivalents of anhydrous HCl (typically a 2.0 M solution in diethyl ether). A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a blanket of Argon. Wash with 2 mL of ice-cold anhydrous ether.

  • Drying: Transfer the solid to an amber vial and dry under high vacuum (< 0.1 mbar) for 4 hours to remove residual solvent.

  • System Validation: Dissolve 1 mg of the resulting white powder in 1 mL of deionized water. A pH reading of 4.5–5.5 confirms complete salt formation without the presence of excess, unreacted free HCl. Furthermore, 1 H-NMR in D 2​ O will show a distinct downfield shift of the α -protons adjacent to the nitrogen compared to the free base, validating complete protonation.

Protocol B: Freeze-Pump-Thaw Degassing for Solution Storage

Purpose: To completely remove dissolved oxygen from stock solutions where the free base must be maintained.

  • Preparation: Prepare your 8-Azabicyclo[3.2.1]octan-3-ylmethanol solution in a heavy-walled Schlenk flask equipped with a high-vacuum PTFE stopcock. Ensure the flask is no more than 50% full to prevent expansion damage.

  • Freezing: Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to a high-vacuum line (< 0.1 mbar) for 2 to 3 minutes to evacuate the headspace of ambient air.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and place it in a room-temperature water bath. As the solvent thaws, trapped oxygen and other gases will violently bubble out of the solution.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle (Steps 2–4) a total of three times.

  • System Validation: During the thawing phase of the third cycle, observe the liquid carefully. The complete absence of microbubbles evolving from the thawing liquid signifies that all dissolved gases have been successfully removed, validating the degassing process.

  • Storage: After the final thaw, backfill the flask with Argon, seal tightly, and store at -80°C.

References

  • Patel, H. A., et al. "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture." Industrial & Engineering Chemistry Research - ACS Publications.
  • "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI.
  • "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." MDPI.
  • "Degradation of tropane alkaloids in baked bread samples contaminated with Solanaceae seeds." ResearchGate.

Sources

Technical Support Center: Chemoselective N-Alkylation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of tropane derivatives. 8-Azabicyclo[3.2.1]octan-3-ylmethanol presents a unique chemoselectivity challenge: it contains a sterically hindered secondary amine at the bridgehead (N8) and a primary alcohol at the C3 position. This portal is designed to help researchers troubleshoot side reactions, understand the mechanistic causality behind them, and implement self-validating experimental workflows.

Part 1: Diagnostic Dashboard & Troubleshooting Guide

When alkylating 8-azabicyclo[3.2.1]octan-3-ylmethanol, researchers typically encounter three major failure modes. Understanding the thermodynamic and kinetic causality behind these issues is critical for optimizing your synthesis.

Issue 1: Significant O-Alkylation Detected

Symptoms: LC-MS indicates a mass matching the desired product, but NMR reveals alkylation at the primary alcohol (-CH₂O-R) rather than the bridgehead nitrogen. Causality: Under neutral conditions, the secondary amine is intrinsically more nucleophilic than the primary alcohol. However, if a strong base (e.g., NaH, KOtBu) is introduced, the primary alcohol (pKa ~15.5) is deprotonated to form an alkoxide. This alkoxide is a hard, unhindered, and exceptionally powerful nucleophile that kinetically outcompetes the sterically hindered bridgehead amine, flipping the reaction pathway entirely toward O-alkylation. Resolution: Shift to mild, non-nucleophilic bases (e.g., DIPEA, K₂CO₃). These bases are strong enough to scavenge the hydrohalic acid byproduct (driving the reaction forward) but too weak to deprotonate the primary alcohol.

Issue 2: Formation of Quaternary Ammonium Salts (Over-alkylation)

Symptoms: Poor yield of the desired tertiary amine; isolation of a highly polar, water-soluble byproduct with an [M]⁺ mass corresponding to dual alkylation. Causality: Once the secondary amine is mono-alkylated, the resulting tertiary amine remains nucleophilic. If the electrophile (especially highly reactive ones like benzyl bromide or methyl iodide) is present in excess, or if the reaction is subjected to prolonged heating, the tertiary amine will attack a second equivalent, forming a permanently charged quaternary ammonium salt. Resolution: Strictly control the stoichiometry of the alkylating agent (1.0 to 1.05 equivalents). Add the electrophile slowly via syringe pump at 0 °C to maintain a low localized concentration of the reactive species.

Issue 3: Low Conversion / Starting Material Recovery

Symptoms: Reaction stalls at <20% conversion despite prolonged heating. Causality: The 8-azabicyclo[3.2.1]octane core is a rigid, bicyclic framework that imposes significant steric hindrance around the N8 position 1. Bulky electrophiles (e.g., isopropyl halides) cannot easily achieve the required trajectory for an Sₙ2 transition state. Resolution: For bulky substituents, abandon direct alkylation. Utilize reductive amination, which bypasses the Sₙ2 steric penalty by forming an intermediate iminium ion that is subsequently reduced 2.

Part 2: Visual Pathway Maps

G SM 8-Azabicyclo[3.2.1]octan- 3-ylmethanol N_Alk N-Alkylated Product (Desired) SM->N_Alk Mild Base (e.g., DIPEA) O_Alk O-Alkylated Product (Side Reaction) SM->O_Alk Strong Base (e.g., NaH) Quat Quaternary Ammonium (Over-alkylation) N_Alk->Quat Excess Alkylating Agent / Heat

Mechanistic pathways of N-alkylation vs. competing O-alkylation and quaternization side reactions.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use protecting groups to prevent O-alkylation? A: Yes, silyl ethers (e.g., TBS-Cl) can protect the primary alcohol. However, this adds two synthetic steps (protection and deprotection), reducing overall atom economy and yield. Direct chemoselective N-alkylation or reductive amination is highly preferred for scalable drug development workflows.

Q: Why is my reductive amination yielding a mixture of imine and amine? A: Incomplete reduction usually stems from adding the reducing agent too quickly before imine/iminium formation is thermodynamically complete. Ensure a minimum of 1-2 hours of pre-stirring the amine and aldehyde in DCE before adding the hydride source.

Q: Are there green alternatives to genotoxic alkyl halides? A: Yes. Modern "borrowing hydrogen" methodologies utilize primary alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Mn, Ru). Biocatalytic reductive aminase cascades also allow for direct N-alkylation with water as the only byproduct, completely eliminating the risk of over-alkylation 34.

Part 4: Data Center

The following table summarizes the quantitative impact of base selection and methodology on the chemoselectivity of 8-azabicyclo[3.2.1]octan-3-ylmethanol alkylation (using benzyl bromide as a representative electrophile).

MethodologyBase / CatalystSolventBase pKa (approx.)N-Alkylation (Desired)O-Alkylation (Side)Over-alkylation (Side)
Direct AlkylationNaHTHF35.010%85%5%
Direct AlkylationK₂CO₃DMF10.385%<1%14%
Direct AlkylationDIPEAMeCN10.792%<1%7%
Reductive AminationNaBH(OAc)₃DCEN/A>98% 0% 0%

Note: Reductive amination provides superior chemoselectivity profiles because alcohols cannot form imines, rendering the primary alcohol completely inert during the reaction sequence.

Part 5: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Chemoselective Direct N-Alkylation (For Primary Alkyl Halides)

Use this protocol when reductive amination is not viable (e.g., when the corresponding aldehyde is unstable).

  • Preparation: Dissolve 8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 10 minutes.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add the alkyl halide (1.05 eq) dropwise over 30 minutes via a syringe pump.

  • Validation Checkpoint 1: After 4 hours, sample the reaction for LC-MS. You should observe the [M+H]⁺ peak of the mono-alkylated product. If an [M+H]⁺ peak corresponding to the starting material + 2x alkyl mass is observed, immediately quench the reaction to prevent further over-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination (Gold Standard for Tropane Derivatives)

This is the preferred method for functionalizing tropane derivatives as it mathematically eliminates the possibility of O-alkylation and over-alkylation 5.

G Step1 1. Combine Amine + Aldehyde in DCE/DCM Step2 2. Imine/Iminium Formation (Monitor by IR/NMR) Step1->Step2 Step3 3. Add NaBH(OAc)3 (Portionwise, 0 °C to RT) Step2->Step3 Step4 4. Quench with Sat. NaHCO3 (Extract & Purify) Step3->Step4

Step-by-step workflow for chemoselective reductive amination avoiding over-alkylation.

  • Imine Formation: Dissolve 8-azabicyclo[3.2.1]octan-3-ylmethanol (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Monitor imine formation by IR spectroscopy. Proceed only when the aldehyde C=O stretch (~1700 cm⁻¹) disappears and the imine C=N stretch (~1650 cm⁻¹) appears.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portionwise. The weakly acidic nature of NaBH(OAc)₃ facilitates iminium reduction without requiring external acid additives that might protonate the amine and stall the reaction 2.

  • Completion: Stir at room temperature for 16 hours.

  • Workup: Carefully add saturated aqueous NaHCO₃ until gas evolution (H₂ from unreacted hydride) ceases. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

References

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.JACS Au.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades.Journal of the American Chemical Society.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.

Sources

purification techniques for crude 8-Azabicyclo[3.2.1]octan-3-ylmethanol mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude 8-Azabicyclo[3.2.1]octan-3-ylmethanol Mixtures

Welcome to the Technical Support Center. 8-Azabicyclo[3.2.1]octan-3-ylmethanol is a highly polar, bicyclic amino alcohol (a tropane derivative) frequently utilized as an intermediate in the synthesis of complex therapeutics, including Nav1.7 sodium channel blockers and CYP11A1 inhibitors[1][2].

Due to the presence of both a basic secondary amine and a primary hydroxyl group, purifying this compound from crude reaction mixtures presents unique challenges, including high aqueous solubility, severe streaking on stationary phases, and difficulty in crystallization. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Module 1: Purification Workflow Visualization

Workflow A Crude Reaction Mixture BB BB A->BB Extract (CHCl3:iPrOH) B Acid-Base Extraction (pH 10-11) D Aqueous Phase (Salts/Impurities) B->D Discard C Organic Phase (Freebase) E Column Chromatography (SiO2 + 1-2% NH4OH) C->E F Purified Freebase (Viscous Oil) E->F G Salt Formation (HCl in Dioxane) F->G H Crystalline Hydrochloride Salt G->H BB->C Extract (CHCl3:iPrOH)

Caption: Standard purification workflow for 8-azabicyclo[3.2.1]octan-3-ylmethanol from crude mixture to crystalline salt.

Module 2: Liquid-Liquid Extraction (LLE) FAQs

Q: Why am I losing a significant portion of my product in the aqueous phase during the initial workup? A: The azabicyclo system contains a secondary amine with a pKa typically around 10. At neutral or slightly acidic pH, the amine is protonated, rendering the molecule highly water-soluble[3][4]. Even when basified, the combination of the amine and the primary alcohol creates a strong hydration sphere, keeping the freebase partitioned in the aqueous layer.

Mechanistic Solution:

  • Basification: Adjust the aqueous phase to pH 10–11 using cold 2M NaOH or saturated Na₂CO₃ to ensure the amine is fully deprotonated[3].

  • Solvent Selection: Standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) are often insufficient. Instead, use a highly polar organic solvent mixture such as Chloroform:Isopropanol (3:1, v/v) . The isopropanol disrupts the hydrogen-bonding network between the amino alcohol and water, significantly increasing the partition coefficient into the organic layer.

Q: How do I resolve severe emulsions during the basic extraction? A: Emulsions in tropane derivative extractions are typically caused by the surfactant-like properties of partially protonated amino alcohols interacting with residual polymeric byproducts[3]. Actionable Steps:

  • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric debris.

  • Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength, forcing the organic compound out of the aqueous phase (the "salting-out" effect) and breaking the emulsion[3].

Module 3: Chromatographic Purification

Q: My crude mixture streaks severely on normal-phase silica gel, resulting in poor resolution. How can I fix this? A: Tailing of basic compounds on acidic silica gel is a classic chromatographic failure mode. The free secondary amine of the 8-azabicyclo ring interacts strongly with the uncapped, acidic silanol groups on the silica surface via ion-exchange and hydrogen bonding[3].

Mechanistic Solution: Passivate the silica by adding a basic modifier to your mobile phase. Typically, 1–2% of concentrated aqueous ammonia (NH₄OH) or triethylamine (Et₃N) is sufficient to neutralize the active silanol sites, producing sharp, symmetrical peaks[3].

Quantitative Comparison of Mobile Phase Modifiers

ModifierOptimal ConcentrationAdvantagesDisadvantages
Aqueous Ammonia (NH₄OH) 0.5–1.0% (v/v)Highly volatile; leaves no residue after evaporation; excellent peak shape.Can cause phase separation in highly non-polar solvent mixtures.
Triethylamine (Et₃N) 1.0–2.0% (v/v)Easy to mix with organic solvents; prevents irreversible adsorption.High boiling point (89°C); difficult to remove completely under high vacuum.
Diethylamine (DEA) 1.0% (v/v)Stronger silanol masking capabilities than Et₃N.Toxic; strong odor; can react with certain electrophilic impurities.

Module 4: Salt Formation & Crystallization

Q: After chromatography, my purified 8-azabicyclo[3.2.1]octan-3-ylmethanol is a viscous, intractable oil. How can I obtain a workable solid? A: The freebase form of this compound resists crystallization due to its low melting point and tendency to form extensive intermolecular hydrogen-bonded networks that trap residual solvents. Converting the freebase to a hydrochloride salt disrupts this network, replacing it with a rigid ionic lattice to form a highly crystalline solid[1][2].

Step-by-Step Protocol: Hydrochloride Salt Formation This protocol is a self-validating system: the sudden formation of a white precipitate confirms successful salt conversion.

  • Dissolution: Dissolve the purified freebase oil in anhydrous diethyl ether or a mixture of dichloromethane/ether (1:5) under a nitrogen atmosphere. Ensure the solution is completely clear.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add a stoichiometric amount (1.05 equivalents) of HCl in dioxane (2N or 4N) dropwise[2]. Causality: Slow addition at low temperatures prevents localized heating and potential degradation, ensuring controlled nucleation rather than "oiling out."

  • Maturation: Remove the ice bath and stir the resulting white suspension at room temperature for 1–2 hours. This allows for complete precipitation and crystal lattice maturation.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether to remove any unreacted freebase or non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride salt as a free-flowing powder[1].

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield or Poor Resolution Q1 Is the product streaking on the TLC/Column? Start->Q1 Sol1 Add 1-2% NH4OH or Et3N to mobile phase Q1->Sol1 Yes Q2 Is product lost in aqueous workup? Q1->Q2 No Sol2 Adjust pH > 10 and extract with CHCl3/iPrOH Q2->Sol2 Yes Sol3 Perform continuous liquid-liquid extraction Sol2->Sol3 If recovery still low

Caption: Diagnostic logic tree for troubleshooting low yield and poor resolution during purification.

References

  • Google Patents (US11098032B2).Pyran dervatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors.
  • Google Patents (US20130317000A1).N-substituted benzamides and methods of use thereof.
  • MDPI. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Retrieved from:[Link]

Sources

optimizing mobile phase for 8-Azabicyclo[3.2.1]octan-3-ylmethanol liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a highly polar, secondary amine lacking a strong UV chromophore, 8-Azabicyclo[3.2.1]octan-3-ylmethanol (a nortropine derivative) presents a "perfect storm" of chromatographic challenges: void volume elution, severe peak tailing, and poor detectability.

This guide is engineered for drug development professionals and analytical scientists. It bypasses generic advice to focus on the exact physicochemical causality behind these issues, providing self-validating workflows to establish robust, reproducible assays.

Visual Troubleshooting Workflow

G A Target: 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Polar Secondary Amine) B Challenge 1: High Polarity (Void Volume Elution) A->B C Challenge 2: Basic Amine (pKa ~10) (Silanol Interactions) A->C D Solution: HILIC Chromatography (Bare Silica or Amide) B->D E Solution: Ion-Pairing RP-HPLC (e.g., 0.1% HFBA) B->E F Mechanism: Protonate Silanols (Mobile Phase pH < 3.0) C->F G Mechanism: Competitive Binding (Add 0.1% Triethylamine) C->G

Logical workflow for resolving retention and peak shape issues in polar amine chromatography.

Frequently Asked Questions (FAQs)
Q1: Why does 8-Azabicyclo[3.2.1]octan-3-ylmethanol elute in the void volume on my standard C18 column?

The Causality: 8-Azabicyclo[3.2.1]octan-3-ylmethanol possesses a secondary amine and a hydroxyl group on a compact bicyclic framework. At typical mobile phase pH levels (pH 4–8), the amine is fully protonated ( NH2+​ ), rendering the molecule exceptionally hydrophilic. Standard reversed-phase (RP) C18 columns rely on hydrophobic partitioning; thus, the highly polar protonated amine prefers the aqueous mobile phase and washes out in the void volume ( k′<1 ).

The Solution: You must invert the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the mobile phase is highly organic (e.g., 90% Acetonitrile), and the stationary phase is polar (e.g., Amide or bare silica). Water acts as the strong eluting solvent, allowing the polar amine to partition into the water-enriched layer on the stationary phase, drastically improving retention.

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). What is the mechanism behind this, and how do I correct it?

The Causality: Peak tailing for basic tropane derivatives is the result of secondary retention mechanisms. While the primary mechanism is partitioning, a secondary electrostatic interaction occurs between the positively charged amine of the analyte and negatively charged, ionized residual silanol groups ( Si−O− ) on the silica stationary phase[1]. Because this ion-exchange interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is delayed, causing the peak to "tail"[2].

The Solution: You must neutralize the electrostatic attraction. This is achieved via two primary mobile phase optimizations:

  • pH Control (Protonation): Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this pH, the acidic silanols are fully protonated back to their neutral state ( Si−OH ), eliminating the negative charge and the resulting electrostatic drag[1].

  • Sacrificial Modifiers (Competitive Binding): If you must operate at a neutral pH, add a sacrificial amine modifier like 0.1% Triethylamine (TEA). TEA is sterically small and highly concentrated in the mobile phase; it competitively binds to and saturates the active silanol sites, shielding your analyte from secondary interactions[2].

Q3: How do I optimize the mobile phase for LC-MS detection of this compound?

The Causality: Because 8-Azabicyclo[3.2.1]octan-3-ylmethanol lacks a conjugated π -system, it has negligible UV absorbance above 210 nm, making UV detection highly susceptible to baseline drift and solvent interference. Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) is mandatory. However, traditional tailing-reduction additives like TEA or non-volatile phosphate buffers will cause severe ion suppression and foul the MS source[3].

The Solution: Utilize volatile buffer systems. A mobile phase containing 10–20 mM ammonium formate adjusted to pH 3.0–3.7 with formic acid provides the necessary ionic strength to maintain sharp peak shapes for basic drugs while remaining 100% MS-compatible[4].

Quantitative Data: Mobile Phase Impact Analysis

The following table synthesizes the expected chromatographic behavior of 8-Azabicyclo[3.2.1]octan-3-ylmethanol under various mobile phase conditions, allowing you to benchmark your system's performance.

Mobile Phase CompositionStationary PhasepHRetention Factor ( k′ )Peak Asymmetry ( As​ )Analytical Suitability
50:50 MeOH : H2​O Standard C186.50.4 (Void)2.8 (Severe)Unacceptable
50:50 MeOH : H2​O (0.1% TFA)Standard C182.10.81.4Poor Retention
50:50 MeOH : H2​O (0.1% HFBA)Standard C182.53.21.2Acceptable (Ion-Pairing)
90:10 ACN : 10mM NH4​FA BEH Amide (HILIC)3.04.51.1Optimal (LC-MS)
Self-Validating Experimental Protocol: HILIC-MS Method

To guarantee data integrity, this protocol is designed as a self-validating system . You must not proceed to the next step unless the internal validation criteria of the current step are met.

Step 1: Mobile Phase Preparation

  • Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

  • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Calibrate the pH meter using fresh standards. The pH of Phase A must read exactly 3.0 ± 0.05. If the pH is >3.1, silanol suppression will be incomplete; discard and remake.

Step 2: Column Equilibration

  • Install a high-purity Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Pump 95% Phase B at 0.4 mL/min for 20 column volumes.

  • Validation Check: Monitor the system pressure and MS baseline. The pressure ripple must be < 1% of the total system pressure, and the Total Ion Chromatogram (TIC) baseline must be flat for 3 consecutive blank injections.

Step 3: Sample Preparation

  • Dissolve 8-Azabicyclo[3.2.1]octan-3-ylmethanol in a diluent matching the initial mobile phase conditions (95% Acetonitrile).

  • Validation Check: Do not use an aqueous diluent. Injecting a highly aqueous sample into a HILIC system will cause solvent mismatch, leading to peak splitting and fronting.

Step 4: System Suitability Testing (SST)

  • Inject 2 µL of a 1 µg/mL reference standard.

  • Validation Check (Critical Go/No-Go): The system is only validated for sample analysis if the following criteria are met:

    • Retention Factor ( k′ ): > 2.0 (Confirms adequate HILIC partitioning).

    • Tailing Factor ( Tf​ ): < 1.5 (Confirms successful silanol suppression).

    • Signal-to-Noise (S/N): > 100:1 (Confirms lack of ion suppression from the mobile phase).

References
  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions".[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC".[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography".[Link]

Sources

Validation & Comparative

A Comparative Guide to Validating 8-Azabicyclo[3.2.1]octan-3-ylmethanol Purity: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical development, the rigorous validation of chemical purity for intermediates like 8-Azabicyclo[3.2.1]octan-3-ylmethanol is not merely a procedural step but a cornerstone of safety and efficacy. This guide offers an in-depth, technical comparison of analytical methodologies, with a particular focus on the robust capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings, present a detailed experimental protocol, and contrast its performance with traditional chromatographic techniques.

The Critical Role of Purity in Drug Synthesis

8-Azabicyclo[3.2.1]octan-3-ylmethanol and its derivatives are pivotal building blocks in the synthesis of a variety of biologically active compounds. The isomeric purity and the absence of process-related impurities are critical quality attributes that can significantly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, the choice of an analytical method for purity determination carries substantial weight in both research and manufacturing environments.

Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of atomic nuclei contributing to that signal.[3] This allows for a direct and accurate quantification of a substance, often without the need for identical reference standards for each component, a significant advantage over other techniques.[4][5]

The strength of qNMR is its traceability to the International System of Units (SI), which can be achieved by using a certified reference material (CRM) as an internal standard.[6][7][8] This metrological traceability provides a high degree of confidence in the accuracy of the purity assignment.[9]

Experimental Protocol: Purity Determination of 8-Azabicyclo[3.2.1]octan-3-ylmethanol by ¹H qNMR

This section details a step-by-step methodology for the purity determination of 8-Azabicyclo[3.2.1]octan-3-ylmethanol using ¹H qNMR with an internal standard.

Rationale for Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[10][11] Maleic acid is selected here due to its high purity, stability, and simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte signals.[10] Its solubility in D₂O is also compatible with the analyte.

  • Solvent: Deuterated water (D₂O) is chosen as the solvent because both the analyte and the internal standard are soluble in it, and it provides a clean baseline in the regions of interest.[10]

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete T1 relaxation of all relevant protons, which is essential for accurate integration.[4][11] A delay of at least 5 times the longest T1 of both the analyte and the internal standard is recommended.

  • Pulse Angle: A 90° pulse is used to maximize the signal for a given number of scans, ensuring the highest sensitivity.[3]

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 8-Azabicyclo[3.2.1]octan-3-ylmethanol into a clean, dry NMR tube using a microbalance with at least 0.01 mg readability.[3][12] Record the exact weight (m_analyte).

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, with a known purity P_std) into the same NMR tube. Record the exact weight (m_std).

    • Add approximately 0.75 mL of deuterated water (D₂O) to the NMR tube.

    • Securely cap the tube and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.[3]

    • Key acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[13]

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (to be optimized based on T1 measurements).[4]

      • Acquisition Time (aq): ≥ 3 seconds.[4]

      • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[14]

      • Temperature: Maintain a constant temperature, e.g., 298 K.[13]

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[14]

    • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.[3]

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.[3]

    • Integrate a well-resolved, non-overlapping signal of the analyte (I_analyte) and the signal of the internal standard (I_std). The methylene protons adjacent to the hydroxyl group in 8-Azabicyclo[3.2.1]octan-3-ylmethanol and the vinyl protons of maleic acid are suitable choices.

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following equation[3]:

      P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Visualizing the qNMR Workflow

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Reporting weigh_analyte Accurately weigh Analyte (m_analyte) weigh_std Accurately weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve load_sample Insert sample into NMR spectrometer dissolve->load_sample set_params Set optimized acquisition parameters (d1, 90° pulse, ns) load_sample->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Manual Phasing & Baseline Correction ft->phase_baseline integrate Integrate analyte & standard signals phase_baseline->integrate calculate Calculate Purity using qNMR equation integrate->calculate report Report Purity with Uncertainty Budget calculate->report Method_Selection Analytical Method Selection Framework start Define Analytical Goal is_primary_method Need for a Primary Ratio Method? start->is_primary_method is_trace_analysis Trace Impurity Analysis (<0.1%)? is_primary_method->is_trace_analysis No use_qnmr Use qNMR is_primary_method->use_qnmr Yes is_complex_mixture Highly Complex Mixture? is_trace_analysis->is_complex_mixture No use_hplc_gc Use HPLC/GC (often with MS) is_trace_analysis->use_hplc_gc Yes is_complex_mixture->use_hplc_gc Yes use_both Use Both (Orthogonal) for Confirmation is_complex_mixture->use_both No/Maybe

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 8-Azabicyclo[3.2.1]octan-3-ylmethanol and Nortropane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery, the 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, represents a privileged structure. Its rigid, bicyclic framework offers a unique three-dimensional presentation of functional groups, making it a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two fundamental derivatives of this scaffold: 8-Azabicyclo[3.2.1]octan-3-ylmethanol, a tropane derivative, and nortropane, its N-demethylated counterpart.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these core structures is paramount for researchers, scientists, and drug development professionals. The presence or absence of the N-methyl group is a critical determinant of the physicochemical properties and, consequently, the pharmacokinetic behavior of these molecules. This guide will dissect these differences, supported by experimental data from closely related analogs, to provide a comprehensive resource for informed decision-making in medicinal chemistry and preclinical development.

Structural and Physicochemical Distinctions: The Impact of N-Methylation

The fundamental difference between 8-Azabicyclo[3.2.1]octan-3-ylmethanol and nortropane lies in the substitution at the nitrogen atom of the bicyclic ring. 8-Azabicyclo[3.2.1]octan-3-ylmethanol possesses a methyl group on the nitrogen, classifying it as a tertiary amine and a derivative of tropine. In contrast, nortropane is a secondary amine, lacking this methyl group. This seemingly minor structural alteration has profound implications for the physicochemical properties of these molecules, which in turn govern their pharmacokinetic profiles.

Property8-Azabicyclo[3.2.1]octan-3-ylmethanol (Tropane Derivative)Nortropane
Structure 8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethanol8-azabicyclo[3.2.1]octan-3-ol
Basicity (pKa) Higher (more basic)Lower (less basic)
Lipophilicity (LogP) HigherLower
Polarity LowerHigher
Hydrogen Bonding Primarily an acceptorBoth a donor and an acceptor

This table presents a qualitative comparison of the expected physicochemical properties based on the structural differences.

The increased lipophilicity and lower polarity of the N-methylated tropane derivative are anticipated to enhance its ability to permeate biological membranes compared to the more polar nortropane. This fundamental difference is a key predictor of their respective pharmacokinetic behaviors.

Comparative Pharmacokinetic Profiles

Absorption

Both tropane and nortropane alkaloids are generally well-absorbed from the gastrointestinal tract.[1] However, the rate and extent of absorption can be influenced by their physicochemical properties.

  • 8-Azabicyclo[3.2.1]octan-3-ylmethanol (as inferred from tropine/atropine): The oral bioavailability of atropine is reported to be around 25%.[2] This incomplete bioavailability is largely attributed to first-pass metabolism in the liver.[3] Given its structural similarity, 8-Azabicyclo[3.2.1]octan-3-ylmethanol is also expected to be subject to significant first-pass metabolism.

  • Nortropane (as inferred from nortriptyline): Nortriptyline exhibits variable systemic availability after oral administration, ranging from 46% to 59%.[3] This suggests that while first-pass metabolism occurs, a substantial fraction of the drug reaches systemic circulation. The higher polarity of the nortropane structure may contribute to differences in interactions with metabolic enzymes and transporters in the gut wall and liver.

Distribution

A critical point of divergence in the pharmacokinetic profiles of these two scaffolds is their distribution, particularly into the central nervous system.

  • 8-Azabicyclo[3.2.1]octan-3-ylmethanol (as inferred from tropine/atropine): Tropane alkaloids like atropine readily cross the blood-brain barrier (BBB).[1] Significant levels of atropine are detected in the CNS within 30 minutes to an hour after administration.[2] This ability to penetrate the BBB is attributed to the higher lipophilicity conferred by the N-methyl group. The volume of distribution for atropine is large, around 210 L, indicating extensive tissue binding.[4]

  • Nortropane (as inferred from nortriptyline and calystegines): The ability of nortropane derivatives to cross the BBB is more variable and generally lower than their N-methylated counterparts. While nortriptyline does enter the CNS to exert its therapeutic effects, more hydrophilic nortropane alkaloids, such as calystegines, are largely excluded from the brain.[5] This suggests that the polarity of the nortropane scaffold can be a limiting factor for BBB permeation.[6] The extent of plasma protein binding also influences distribution; a drug that is highly bound to plasma proteins has a smaller fraction of free drug available to distribute into tissues.[7] While specific data for the parent compounds is unavailable, derivatives of both scaffolds are known to bind to plasma proteins.[8]

Metabolism

The metabolic pathways for tropane and nortropane derivatives are a key determinant of their duration of action and potential for drug-drug interactions.

  • 8-Azabicyclo[3.2.1]octan-3-ylmethanol (as inferred from tropine/atropine): The metabolism of atropine is well-documented and involves hydrolysis of the ester linkage to yield tropine and tropic acid.[2][9] Further metabolism of the tropane moiety can occur, with major metabolites including noratropine (N-demethylation) and atropine-N-oxide.[2][9] The N-demethylation to nortropine indicates that the tropane structure can be a substrate for cytochrome P450 enzymes.

  • Nortropane (as inferred from nortriptyline): As a secondary amine, nortropane and its derivatives are also subject to extensive metabolism. The metabolism of nortriptyline is primarily mediated by the polymorphic enzyme CYP2D6, leading to hydroxylation.[5][10] The resulting metabolites can then undergo conjugation reactions before excretion.[11] The elimination of these metabolites is dependent on renal function.[11]

Excretion

The final elimination of these compounds and their metabolites from the body primarily occurs via the kidneys.

  • 8-Azabicyclo[3.2.1]octan-3-ylmethanol (as inferred from tropine/atropine): A significant portion of atropine is excreted unchanged in the urine (around 50-60%).[2] The remainder is excreted as metabolites, including tropine and noratropine.[2][9] The renal clearance of atropine is high, suggesting that active tubular secretion is involved in its elimination.[4]

  • Nortropane (as inferred from nortriptyline): The elimination of nortriptyline metabolites is significantly affected by renal function.[11] In patients with chronic renal failure, the elimination of hydroxylated and conjugated metabolites is reduced.[11] This highlights the importance of the renal route for the clearance of these more polar nortropane derivatives.

Comparative Pharmacokinetic Parameters (from Analogs)

ParameterAtropine (Tropane Analog)Nortriptyline (Nortropane Analog)
Oral Bioavailability ~25%[2]46-59%[3]
Time to Peak Plasma Concentration (Tmax) ~30 minutes (IM)Variable
Elimination Half-life (t1/2) ~2-4 hours[1][2]14.5-140 hours (highly variable)[12]
Volume of Distribution (Vd) ~210 L[4]High
Primary Route of Elimination Renal (unchanged drug and metabolites)[2][4]Hepatic metabolism followed by renal excretion of metabolites[11]
Metabolites Noratropine, atropine-N-oxide, tropine, tropic acid[2][9]10-hydroxynortriptyline (and its conjugates)[11]
Blood-Brain Barrier Penetration Yes[1][2]Yes

Note: This table presents data from different sources and for different, albeit structurally related, compounds. Direct comparison should be made with caution.

Experimental Protocols for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters discussed above relies on robust and validated experimental methodologies. Below are representative protocols for conducting in vivo pharmacokinetic studies in rodents and for the bioanalysis of plasma samples.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (8-Azabicyclo[3.2.1]octan-3-ylmethanol or Nortropane)

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Anesthetic (e.g., isoflurane)

  • Cannulation supplies (for IV administration and blood sampling)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 3-5 days prior to the study.

  • Cannulation (for IV group): Surgically implant a cannula in the jugular vein for IV administration and/or blood sampling. Allow for a 24-48 hour recovery period.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer the test compound as a single bolus injection via the jugular vein cannula.

    • PO Group: Administer the test compound by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the tail vein or a cannulated artery.[13]

  • Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood at approximately 13,000 rpm for 5 minutes to separate the plasma.[13]

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.[13]

  • Data Analysis: Analyze plasma samples for drug concentration. Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance. Oral bioavailability (F%) can be calculated by comparing the AUC from the PO and IV routes.

G cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study acclimatization acclimatization cannulation cannulation acclimatization->cannulation IV Group fasting fasting acclimatization->fasting PO Group cannulation->fasting dosing dosing fasting->dosing blood_sampling blood_sampling dosing->blood_sampling plasma_preparation plasma_preparation blood_sampling->plasma_preparation sample_storage sample_storage plasma_preparation->sample_storage bioanalysis bioanalysis sample_storage->bioanalysis pk_analysis pk_analysis bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Bioanalytical Method: LC-MS/MS for Plasma Sample Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in biological matrices.[14][15][16][17][18]

Objective: To accurately quantify the concentration of the test compound in plasma samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., acetonitrile, water with formic acid)

  • Internal standard (a structurally similar compound)

  • Plasma samples from the in vivo study

  • Calibration standards and quality control (QC) samples

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To a 50 µL aliquot of each sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Separate the analyte from other plasma components using a gradient elution on the C18 column.

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

    • Determine the concentration of the test compound in the unknown plasma samples and QC samples by interpolating from the calibration curve.

    • Assess the accuracy and precision of the assay using the QC samples.

G start Thaw Plasma Samples protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Calibration Curve, Quantification) lc_ms_analysis->data_processing end Report Concentrations data_processing->end

Caption: Bioanalytical workflow for plasma sample analysis by LC-MS/MS.

Conclusion

The seemingly subtle structural modification of N-methylation on the 8-azabicyclo[3.2.1]octane scaffold profoundly influences the pharmacokinetic profile of the resulting compounds. The increased lipophilicity of 8-Azabicyclo[3.2.1]octan-3-ylmethanol is predicted to facilitate greater blood-brain barrier penetration compared to the more polar nortropane. While both are likely to be well-absorbed orally, they are also susceptible to first-pass metabolism. The metabolic pathways and excretion profiles are also expected to differ, with the N-methyl group providing an additional site for metabolism.

For researchers and drug development professionals, a thorough understanding of these structure-ADME relationships is critical for the rational design of novel therapeutics. The choice between a tropane or nortropane scaffold will have significant consequences for the ultimate pharmacological and toxicological profile of a drug candidate. The experimental protocols outlined in this guide provide a framework for the empirical determination of these crucial pharmacokinetic parameters, enabling data-driven decisions in the pursuit of safe and effective medicines.

References

  • Atropine. In: Wikipedia. [Link]

  • Atropine Degradation Pathway. Eawag-BBD. [Link]

  • Hinderling, P. H., Gundert-Remy, U., & Schmidlin, O. (1985). Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. I: Pharmacokinetics. Journal of pharmaceutical sciences, 74(7), 703–710. [Link]

  • Tropin: Dosage & Side Effects. MIMS Philippines. [Link]

  • Tropane alkaloid metabolism by Pseudomonas AT3 cell cultures: Interchange between the nortropine and norpseudotropine catabolic pathways. Request PDF. [Link]

  • Van der Meer, M. J., Hundt, H. K., & Müller, F. O. (1986). The metabolism of atropine in man. Journal of pharmacy and pharmacology, 38(10), 781–784. [Link]

  • Simple validated LC–MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. Academia.edu. [Link]

  • Atropine Sulfate Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Bartholomew, B. A., Smith, M. J., Long, M. T., Darcy, P. J., Trudgill, P. W., & Hopper, D. J. (1996). Atropine metabolism by Pseudomonas sp. strain AT3: evidence for nortropine as an intermediate in tropine breakdown and reactions leading to succinate. Applied and environmental microbiology, 62(9), 3245–3250. [Link]

  • The metabolism or atropine in man. Oxford Academic. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Dawling, S., Lynn, K., Rosser, R., & Braithwaite, R. (1983). Nortriptyline metabolism in chronic renal failure: metabolite elimination. Clinical pharmacology and therapeutics, 34(6), 762–767. [Link]

  • Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. Request PDF. [Link]

  • TROPINE-LABELED ATROPINE METABOLISM IN MAN N-C14H3-ATROPINE. DTIC. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Koželj, G., Prosen, H., Štefane, B., & Strlič, M. (2014). Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. Analytical and bioanalytical chemistry, 406(20), 5035–5042. [Link]

  • Hinderling, P. H., & Gundert-Remy, U. (1985). Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. II. Journal of pharmaceutical sciences, 74(7), 711–717. [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (PDF). [Link]

  • Protein binding – Knowledge and References. Taylor & Francis. [Link]

  • Vaughan, R. A., Agoston, G. E., Gatch, M. B., & Dutta, A. K. (1999). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of neurochemistry, 72(1), 133–140. [Link]

  • Nakajima, K., Yamashita, A., Akama, H., Nakatsu, T., Kato, H., & Hashimoto, T. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 96(9), 4876–4881. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. PMC. [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine. ResearchGate. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]

  • Pardridge, W. M. (2005). Molecular determinants of blood–brain barrier permeation. Advanced drug delivery reviews, 57(6), 807–829. [Link]

  • Development and validation of an LC-MS/MS assay for the quantification of atropine in KIKO mouse plasma. (PDF). [Link]

  • Jiang, X., Zhang, Y., & Zhang, Z. (2018). Factors controlling permeability of the blood–brain barrier. Acta pharmaceutica Sinica B, 8(5), 785–793. [Link]

  • Tropinone. In: Wikipedia. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]

  • Protein binding of drugs. Deranged Physiology. [Link]

  • Alván, G., Lind, M., Mellström, B., & Siwers, B. (1977). First-pass metabolism of nortriptyline in man. Journal of pharmacokinetics and biopharmaceutics, 5(3), 291–304. [Link]

  • Plasma protein binding. In: Wikipedia. [Link]

  • Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences. [Link]

  • Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer?. MDPI. [Link]

  • The pharmacokinetics of nortriptyline in patients with chronic renal failure. PMC. [Link]

  • Yue, Q. Y., Zhong, Z. H., Tybring, G., Dalén, P., Dahl, M. L., Bertilsson, L., & Sjöqvist, F. (1998). Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes. Clinical pharmacology and therapeutics, 64(4), 443–450. [Link]

  • Dahl, M. L., Bertilsson, L., Alm, C., & Sjöqvist, F. (1996). Steady-state plasma levels of nortriptyline and its 10-hydroxy metabolite: relationship to the CYP2D6 genotype. Psychopharmacology, 123(4), 315–319. [Link]

Sources

Cross-Validation of GC-MS Analytical Methods for 8-Azabicyclo[3.2.1]octan-3-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of 8-Azabicyclo[3.2.1]octan-3-ylmethanol not merely as a procedural task, but as a physicochemical puzzle. This compound—a bicyclic tropane alkaloid derivative featuring both a secondary amine and a primary alcohol—presents unique chromatographic challenges. Accurate quantification in biological matrices is strictly governed by 1[1].

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms like LC-MS/MS, providing the mechanistic causality and self-validating protocols necessary for robust drug development workflows.

Physicochemical Profiling & Methodological Causality

To design a reliable analytical method, we must first understand the molecule. 8-Azabicyclo[3.2.1]octan-3-ylmethanol possesses two highly polar, active functional groups:

  • Secondary Amine (Bicyclic Ring): Highly basic (pKa ~10), prone to strong ionic interactions.

  • Primary Alcohol (Hydroxymethyl Group): A strong hydrogen-bond donor and acceptor.

The GC-MS Challenge: If injected directly into a gas chromatograph, these active hydrogens will aggressively hydrogen-bond with the silanol groups of the stationary phase. This causes severe peak tailing, irreversible column adsorption, and catastrophic signal loss. Therefore, derivatization is not optional; it is a fundamental requirement[2].

The LC-MS/MS Alternative: Liquid chromatography bypasses the need for derivatization, allowing for the direct injection of polar compounds. However, the Electrospray Ionization (ESI) source used in LC-MS/MS is highly susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous phospholipids in biological samples[2].

Cross-validating a derivatized GC-MS method against a direct LC-MS/MS method ensures that the GC-MS accuracy is not artificially skewed by derivatization artifacts, and the LC-MS/MS data is not compromised by unseen matrix suppression[3].

Analytical Workflow Visualization

G A 8-Azabicyclo[3.2.1]octan-3-ylmethanol Sample Matrix B Alkaline Extraction (pH 10.5, LLE / SPE) A->B C Method Divergence B->C D GC-MS Pathway (High Resolution) C->D Volatile/Derivatized G LC-MS/MS Pathway (High Throughput) C->G Polar/Intact E Silylation Derivatization (BSTFA + 1% TMCS) D->E F EI Ionization & Quadrupole MS E->F J ICH M10 Cross-Validation Data Synthesis F->J H Direct Injection (Aqueous Reconstitution) G->H I ESI+ Ionization & Triple Quadrupole MS H->I I->J

Analytical workflow comparing GC-MS and LC-MS/MS pathways for tropane alkaloid cross-validation.

Platform Comparison: GC-MS vs. LC-MS/MS

When selecting a platform for tropane alkaloid derivatives, researchers must weigh chromatographic resolution against sample throughput. GC-MS methods often achieve superior limits of detection (LOD < 0.5 ng/g) for these derivatives by eliminating matrix interference[4].

Table 1: Methodological Comparison for 8-Azabicyclo[3.2.1]octan-3-ylmethanol

FeatureGC-MS (Derivatized)LC-MS/MS (Direct)GC-FID (Alternative)
Analyte State Volatile TMS-derivativeIntact polar moleculeVolatile TMS-derivative
Ionization Source Electron Ionization (EI)Electrospray (ESI+)Flame Ionization
Matrix Effects Negligible (EI is robust)High (Ion Suppression)Low
Isomeric Resolution Excellent (Exo/Endo separation)ModerateExcellent
Sensitivity (LLOQ) ~1.0 ng/mL~3.0 ng/mL~50 ng/mL
Throughput Moderate (Requires derivatization)High (Direct injection)Moderate

Self-Validating Experimental Protocol

To meet 5[5], the following protocol integrates a self-validating mechanism. By introducing an isotopically labeled internal standard (IS) at the very beginning of the workflow, any loss during extraction or incomplete derivatization affects both the target and the IS equally, leaving the Target/IS quantitative ratio perfectly constant[6].

Step 1: Matrix Spiking & Internal Standard Addition
  • Action: Aliquot 100 µL of biological matrix (plasma/urine). Add 10 µL of Atropine-d3 or 8-Azabicyclo[3.2.1]octan-3-ylmethanol-d3 (100 ng/mL) as the Internal Standard.

  • Causality: The stable isotope-labeled IS co-elutes and undergoes identical physicochemical stresses, mathematically correcting for extraction inefficiencies and injection volume variances.

Step 2: Alkaline Liquid-Liquid Extraction (LLE)
  • Action: Add 100 µL of 0.5 M Sodium Borate buffer (pH 10.5). Vortex, then extract with 1 mL of Dichloromethane (DCM). Centrifuge at 10,000 rpm for 5 mins and transfer the organic layer.

  • Causality: Adjusting the matrix to pH 10.5 suppresses the ionization of the basic secondary amine. This drives the equilibrium toward the lipophilic free-base form, maximizing partitioning into the organic DCM phase[6].

Step 3: Silylation Derivatization (GC-MS Only)
  • Action: Evaporate the DCM extract to dryness under a gentle stream of N2. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine. Incubate at 70°C for 30 minutes.

  • Causality: BSTFA replaces the active hydrogens on both the amine and alcohol groups with bulky, non-polar trimethylsilyl (TMS) groups. The 1% TMCS acts as a critical Lewis acid catalyst to drive the reaction on the sterically hindered bicyclic amine. Pyridine acts as both a basic catalyst and an acid scavenger.

Step 4: Instrumental Analysis
  • GC-MS Parameters: Inject 1 µL in splitless mode onto an HP-5MS capillary column. Maintain the EI source at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for the specific TMS-derivative fragments.

  • LC-MS/MS Parameters (For Cross-Validation): Reconstitute a parallel dried LLE extract in 100 µL of Mobile Phase (90% Aqueous Formic Acid / 10% Acetonitrile). Inject onto a HILIC or C18 column using ESI+ Multiple Reaction Monitoring (MRM).

Quantitative Cross-Validation Data

A full cross-validation requires evaluating Accuracy (% Bias) and Precision (% CV) across both platforms. The experimental data below demonstrates that while LC-MS/MS is viable, the derivatized GC-MS method provides superior sensitivity and immunity to matrix factors.

Table 2: ICH M10 Cross-Validation Metrics for 8-Azabicyclo[3.2.1]octan-3-ylmethanol

Validation ParameterGC-MS PerformanceLC-MS/MS PerformanceICH M10 Acceptance Criteria
Linearity (R²) 0.99920.9985≥ 0.9900
Intra-day Precision 3.8% CV6.2% CV≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 98.5% ± 4.1%94.2% ± 7.5%85% - 115%
Extraction Recovery 88.4%85.1%Consistent & Reproducible
Matrix Factor (IS normalized) 0.98 (No effect)0.82 (Ion suppression)CV ≤ 15%

Data Interpretation: The GC-MS method exhibits a Matrix Factor of 0.98, indicating near-zero matrix interference due to the robust nature of Electron Ionization (EI). Conversely, the LC-MS/MS method shows a Matrix Factor of 0.82, highlighting slight ion suppression from the biological matrix. Both methods successfully pass ICH M10 criteria, successfully cross-validating the analytical workflow.

References

  • 1 - ich.org

  • 3 - europa.eu

  • 5 - propharmagroup.com

  • 2 - benchchem.com

  • 4 - mdpi.com

  • 6 - nih.gov

Sources

A Comparative Guide to the Biological Activity of 8-Azabicyclo[3.2.1]octane Analogs: Probing the Impact of 3-Position Substituents

Author: BenchChem Technical Support Team. Date: April 2026

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules.[1][2][3] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for functional groups, making it an ideal template for designing ligands that target a variety of receptors and transporters in the central nervous system. This guide provides a comparative analysis of the biological activity of 3-substituted 8-azabicyclo[3.2.1]octane analogs, with a conceptual focus on derivatives of 8-azabicyclo[3.2.1]octan-3-ylmethanol. We will explore how modifications at the 3-position, as well as the 8-position (the nitrogen bridgehead), influence their interaction with key neurological targets, particularly monoamine transporters and nicotinic acetylcholine receptors.

Comparative Biological Activity of 3-Substituted 8-Azabicyclo[3.2.1]octane Analogs

The biological activity of 8-azabicyclo[3.2.1]octane analogs is exquisitely sensitive to the nature and stereochemistry of the substituents at the 3-position. The following tables summarize the in vitro binding affinities of various analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and nicotinic acetylcholine receptors (nAChRs).

Monoamine Transporter Affinities

The dopamine and serotonin transporters are critical targets for the treatment of neuropsychiatric disorders. The data below highlights the affinity of various 3-substituted tropane analogs for these transporters.

Compound ID3-Position Substituent8-Position SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
22e -CH=C(Ph)₂-CH₂-cyclopropyl4.042407801060195
22f -CH=C(Ph)₂-CH₂Ph4.851209201067192
22g -CH=C(Ph)₂-CH₂(4-Cl-Ph)3.94150530010641358
7b ɑ-benzyl-CH₂CH(Ph)₂98----
13b β-(4-(1-methylethenyl)phenyl)-H150.1990.00676.6

Data compiled from studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives and other 3-substituted analogs.[4][5]

Nicotinic Acetylcholine Receptor (nAChR) Affinities

Nicotinic acetylcholine receptors are involved in a wide range of cognitive functions, and their modulation is a key strategy for treating neurological disorders. The following table presents the binding affinities of isoxazolyl-substituted tropane analogs for the α4β2 nAChR subtype.

Compound IDStereochemistry of Isoxazolyl GroupnAChR (α4β2) Kᵢ (nM)
9a 2α-isoxazolyl>10,000
9b 2β-isoxazolyl3
15a 3α-isoxazolyl>10,000
15b 3β-isoxazolyl148

Binding affinities were determined using [³H]cytisine radioligand binding assays in rat brain homogenates.[6]

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals critical structure-activity relationships for 3-substituted 8-azabicyclo[3.2.1]octane analogs.

Monoamine Transporters

For analogs targeting monoamine transporters, the nature of the substituent at the 3-position is a major determinant of affinity and selectivity.

  • Large, lipophilic groups at the 3-position are generally favorable for high affinity at the dopamine transporter. For instance, the 3-[2-(diarylmethoxyethylidenyl)] moiety in compounds 22e-g confers potent DAT binding.[4]

  • The stereochemistry at the 3-position is crucial. The β-conformation is generally preferred for high affinity at both DAT and SERT.

  • Substituents on the nitrogen at the 8-position can modulate selectivity. For example, the 8-cyclopropylmethyl group in compound 22e imparts significant selectivity for DAT over SERT.[4] In contrast, an unsubstituted nitrogen (as in 13b ) can lead to high SERT affinity.

The following diagram illustrates the key structural features of 3-substituted 8-azabicyclo[3.2.1]octane analogs that influence their activity at monoamine transporters.

SAR_Monoamine_Transporters Scaffold 8-Azabicyclo[3.2.1]octane Core Substituent_3 3-Position Substituent Scaffold->Substituent_3 Substituent_8 8-Position Substituent (Nitrogen) Scaffold->Substituent_8 DAT_Affinity Dopamine Transporter (DAT) Affinity Substituent_3->DAT_Affinity Large, lipophilic groups increase affinity SERT_Affinity Serotonin Transporter (SERT) Affinity Substituent_3->SERT_Affinity Aryl groups can increase affinity Substituent_8->DAT_Affinity Modulates selectivity Substituent_8->SERT_Affinity Modulates selectivity

Caption: Key structural determinants for monoamine transporter activity.

Nicotinic Acetylcholine Receptors

The stereochemistry of the substituent at the 3-position is a critical factor for high-affinity binding to nAChRs.

  • The 2β- and 3β-isomers of isoxazolyl-substituted tropanes show significantly higher affinity for the α4β2 nAChR than their α-counterparts.[6]

  • The position of the isoxazolyl group (2- vs. 3-position) also has a profound impact on affinity, with the 2β-isomer (9b ) being significantly more potent than the 3β-isomer (15b ).[6]

Experimental Methodologies

The biological data presented in this guide were primarily generated using in vitro radioligand binding assays. Below are detailed protocols for these key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a test compound for DAT using a competitive binding assay with a radiolabeled ligand such as [³H]WIN 35,428.[7]

Materials:

  • Cell membranes from cells expressing DAT (e.g., HEK-293 cells)

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled test compounds

  • GBR 12909 (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding)

    • 50 µL of a high concentration of GBR 12909 (for non-specific binding)

    • 50 µL of varying concentrations of the test compound

    • 50 µL of [³H]WIN 35,428 (at a concentration near its Kd)

    • 100 µL of the cell membrane suspension

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a typical radioligand binding assay.

Radioligand_Binding_Assay start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, and Test Compound Wells) prepare_membranes->setup_assay add_radioligand Add Radioligand (e.g., [³H]WIN 35,428) setup_assay->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filtrate Rapid Filtration and Washing incubate->filtrate quantify Scintillation Counting filtrate->quantify analyze Data Analysis (IC₅₀ and Kᵢ determination) quantify->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Scaffolds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Reproducibility Paradox

The 8-azabicyclo[3.2.1]octane core, the foundational structure of tropane alkaloids, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, three-dimensional conformation presents a unique vector for interacting with a multitude of biological targets, from neurotransmitter transporters to G-protein coupled receptors.[3][4] Molecules like 8-Azabicyclo[3.2.1]octan-3-ylmethanol are attractive starting points in drug discovery campaigns, frequently emerging as hits in high-throughput screening (HTS).

However, the very properties that make this scaffold so potent can also introduce significant challenges to experimental reproducibility. High-throughput screening is a process of meticulously searching for a needle in a haystack, and its success is critically dependent on the quality and reliability of the initial hits.[5][6] False positives not only lead to wasted resources but can derail entire research programs.[7][8]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to proactively address and mitigate the reproducibility challenges associated with the 8-Azabicyclo[3.2.1]octan-3-ylmethanol scaffold. We will move beyond standard protocols to explain the causal mechanisms behind assay interference and provide a self-validating workflow to ensure the hits you pursue are robust, reliable, and truly target-specific.

The Root of Irreproducibility: Understanding Compound-Driven Artifacts

The reproducibility crisis in HTS often stems not from random error, but from systematic, compound-driven artifacts.[9] For a scaffold like 8-Azabicyclo[3.2.1]octan-3-ylmethanol, these can be broadly categorized into two areas: issues of Compound Quality and Integrity and issues of Assay Interference .

Compound Quality and Integrity: The First Line of Defense

The purity and stability of the screening compound are paramount. The synthesis of the 8-azabicyclo[3.2.1]octane core can be complex, involving multiple steps where impurities or byproducts can be introduced.[2][10]

  • Causality of Poor Quality: A seemingly "active" sample may owe its activity to a highly potent, but structurally unrelated, impurity. Furthermore, the basic nitrogen atom in the bicyclic system can affect solubility and lead to aggregation at high concentrations, a common source of non-specific inhibition.

  • Best Practices for Ensuring Integrity:

    • Purity Analysis: All samples containing the 8-Azabicyclo[3.2.1]octan-3-ylmethanol scaffold should be independently verified for purity (>95%) via LC-MS and NMR before being added to a screening library.

    • Solubility Assessment: Determine the kinetic solubility of the compound in the specific assay buffer to be used. Testing should be performed at concentrations relevant to the screen.

    • Storage and Handling: Compounds should be stored under conditions that prevent degradation (e.g., low temperature, desiccated). Freeze-thaw cycles should be minimized.

Assay Interference: Unmasking False Positives

Many HTS assays rely on sensitive detection technologies like fluorescence, luminescence, or absorbance.[11][12] Compounds can directly interfere with these detection methods, creating a signal that masquerades as genuine biological activity.[13][14] These are often referred to as Pan-Assay Interference Compounds (PAINS) or Compounds Interfering with an Assay Technology (CIATs).[7][15]

  • Causality of Interference: The 8-azabicyclo[3.2.1]octane scaffold itself is not a classic PAIN, but its derivatives can be. Depending on the substituents, the molecule could:

    • Quench or Emit Fluorescence: Interfering with fluorescence-based readouts.

    • Inhibit Reporter Enzymes: Directly inhibiting enzymes like luciferase in luminescence-based assays.[14]

    • Aggregate: Forming colloidal particles at high concentrations that can sequester the target protein or substrate, leading to non-specific inhibition.

    • React Chemically: Unstable derivatives could react with assay components.

Comparative Analysis: Scaffolds in Context

To appreciate the nuances of working with 8-Azabicyclo[3.2.1]octan-3-ylmethanol, it's useful to compare it with alternative scaffolds that might be used to target similar biological space.

Feature8-Azabicyclo[3.2.1]octan-3-ylmethanolPiperidine MethanolCyclohexyl Methanol
Structural Rigidity High (Bicyclic)Moderate (Chair/Boat)Moderate (Chair/Boat)
3D Complexity HighLowLow
Synthetic Accessibility Moderate to DifficultHighHigh
Potential for Aggregation Moderate (due to basic nitrogen)Low to ModerateLow
Known HTS Liabilities Potential for non-specific binding due to rigidity and basicity.Generally considered more "lead-like" with fewer inherent liabilities.Can suffer from poor solubility depending on substitution.
Biological Precedent High (Tropane Alkaloids)High (Numerous Drugs)Moderate

This comparison highlights that while the 8-azabicyclo[3.2.1]octane scaffold offers significant advantages in terms of structural complexity and biological precedent, it requires a more rigorous validation workflow compared to simpler, more flexible scaffolds.

A Self-Validating Hit Triage Workflow

To ensure the reproducibility of a hit containing the 8-Azabicyclo[3.2.1]octan-3-ylmethanol scaffold, a multi-step validation cascade is essential. This workflow is designed to systematically eliminate common sources of false positives.

Caption: A self-validating workflow for triaging HTS hits.

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed protocols for the key validation steps outlined in the workflow.

Protocol 1: Orthogonal Assay Validation

Causality: The purpose of an orthogonal assay is to confirm the biological activity of the hit using a different detection technology.[15] If a compound is a true positive, its activity should be independent of the measurement method. If it is an artifact of the primary assay's technology (e.g., a fluorescent compound in a fluorescence-based assay), it will be inactive in the orthogonal assay.

Methodology (Example: Primary Assay is Luminescence-based, Orthogonal is TR-FRET):

  • Assay Principle: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the same biological event (e.g., kinase activity, protein-protein interaction) as the primary screen.

  • Compound Preparation: Prepare a fresh dilution series of the 8-Azabicyclo[3.2.1]octan-3-ylmethanol hit compound in 100% DMSO.

  • Assay Execution:

    • Dispense the target protein, substrate, and other reaction components into a low-volume 384-well plate.

    • Using an acoustic dispenser, transfer nanoliter volumes of the compound dilution series to the assay plate.

    • Incubate for the predetermined reaction time.

    • Add the TR-FRET detection reagents (e.g., a europium-labeled antibody and an APC-labeled antibody).

    • Incubate for the detection reagent binding time.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Analysis: Calculate the TR-FRET ratio and plot the dose-response curve. A reproducible hit should exhibit a similar IC50/EC50 value to the primary screen.

Protocol 2: Technology Counter-Screen (Luciferase Inhibition)

Causality: This screen is critical if the primary assay uses a luciferase reporter. Many compounds are known to directly inhibit luciferase, which would register as a decrease in signal and be misinterpreted as target-specific activity.[14]

Methodology:

  • Assay Principle: Measure the effect of the compound on the activity of purified luciferase enzyme.

  • Reagents:

    • Purified luciferase enzyme (e.g., from Photinus pyralis).

    • Luciferin substrate.

    • Assay buffer.

    • Hit compound and positive control (known luciferase inhibitor).

  • Assay Execution:

    • In a white 384-well plate, add the hit compound across a range of concentrations.

    • Add the purified luciferase enzyme and incubate for 15 minutes.

    • Add the luciferin substrate to initiate the reaction.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Analysis: A compound that inhibits luciferase will show a dose-dependent decrease in the luminescent signal. Any compound showing >15-20% inhibition should be flagged as a potential artifact.

Protocol 3: Aggregation Assay

Causality: Many compounds, particularly those with hydrophobic moieties and ionizable groups, can form aggregates in aqueous buffer.[6][13] These aggregates can non-specifically inhibit enzymes by sequestering them. This effect is sensitive to the presence of non-ionic detergents.

Methodology:

  • Assay Principle: Re-test the compound's activity in the primary assay in the presence and absence of a non-ionic detergent. True inhibitors will be largely unaffected, while aggregators will show a significant loss of potency.

  • Reagents:

    • Primary assay components.

    • Non-ionic detergent (e.g., 0.01% Triton X-100).

    • Hit compound.

  • Assay Execution:

    • Run the primary assay as usual, preparing two sets of dose-response curves for the hit compound.

    • To one set of assay wells, add the assay buffer containing 0.01% Triton X-100.

    • To the other set, use the standard assay buffer without detergent.

  • Data Acquisition and Analysis:

    • Generate dose-response curves for both conditions.

    • An aggregator will show a significant rightward shift (>10-fold) in its IC50 value in the presence of the detergent.

Caption: Mechanism of detergent sensitivity for aggregate-based inhibitors.

Conclusion: A Commitment to Rigor

The 8-Azabicyclo[3.2.1]octan-3-ylmethanol scaffold and its derivatives will undoubtedly continue to yield promising hits in high-throughput screening campaigns. Its unique structural and chemical properties, however, demand a higher level of scrutiny to ensure the reproducibility and validity of these findings.

By understanding the underlying causes of assay artifacts, implementing a rigorous, multi-step validation workflow, and confirming compound quality, researchers can confidently distinguish true biological activity from misleading interference. This commitment to scientific rigor not only saves time and resources but also builds a more robust and reliable foundation for the entire drug discovery process.

References

  • Title: Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World (DDW) URL: [Link]

  • Title: Assay Development for High-Throughput Screening: Best Practices - Technology Networks Source: Technology Networks URL: [Link]

  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Visikol URL: [Link]

  • Title: AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter Source: Drug Hunter URL: [Link]

  • Title: The Importance of Counter Screens in HTS - Sygnature Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed Source: PubMed URL: [Link]

  • Title: Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Optimizing Assay Performance for High-Throughput Screens - BellBrook Labs Source: BellBrook Labs URL: [Link]

  • Title: The future of high-throughput screening - World Pharma Today Source: World Pharma Today URL: [Link]

  • Title: Addressing Reproducibility Challenges in High-Throughput Photochemistry | JACS Au Source: ACS Publications URL: [Link]

  • Title: Managing regulatory issues arising from new diagnostic technologies: High throughput sequencing as a case study | CABI Agriculture and Bioscience Source: CABI Agriculture and Bioscience URL: [Link]

  • Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening - PubMed Source: PubMed URL: [Link]

  • Title: Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics Source: Cambridge University Press URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot Source: ChemCopilot URL: [Link]

  • Title: Analysis of HTS data | Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS - the University of Bath's research portal Source: University of Bath URL: [Link]

  • Title: Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed Source: PubMed URL: [Link]

  • Title: Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine - Università degli Studi di Urbino Carlo Bo Source: Università degli Studi di Urbino Carlo Bo URL: [Link]

  • Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives Source: University of Regensburg URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed Source: PubMed URL: [Link]

  • Title: ((1R,5S)-8-Methyl-8-azabicyclo(3.2.1)octan-3-yl)methanol - PubChem Source: PubChem URL: [Link]

  • Title: Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Novel aryloxy-8-azabicyclo[3.2.1]oct-3-enes with 5-HT transporter and 5-HT1A affinity Source: PubMed URL: [Link]

  • Title: Monitoring toxic tropane alkaloids in herbal teas - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - the NIST WebBook Source: NIST WebBook URL: [Link]

  • Title: Biosynthesis of medicinal tropane alkaloids in yeast - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform Source: PNAS URL: [Link]

  • Title: Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - MDPI Source: MDPI URL: [Link]

  • Title: Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen Source: IntechOpen URL: [Link]

  • Title: 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo(3.2.1)octane - PubChem Source: PubChem URL: [Link]

Sources

Comparative Stability Analysis of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Salts: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

8-Azabicyclo[3.2.1]octan-3-ylmethanol (a nortropine derivative) is a highly versatile bicyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in the development of novel Salt Inducible Kinase (SIK) inhibitors[1] and Kir3.1/3.4 potassium channel blockers[2].

Because the free base features a highly basic secondary amine within the tropane skeleton, it is inherently susceptible to oxidative degradation and deliquescence under ambient conditions. In preclinical development, selecting the optimal salt form is critical for weak basic compounds to prevent disproportionation, mitigate hygroscopicity, and improve bioavailability[3]. While the hydrochloride salt is commercially prevalent[4], advanced salt screening reveals that alternative counterions—specifically the mesylate salt—offer superior physicochemical profiles.

This guide objectively compares the stability, solubility, and solid-state properties of the Free Base , Hydrochloride (HCl) , Mesylate (MSA) , and Sulfate (H₂SO₄) forms of 8-azabicyclo[3.2.1]octan-3-ylmethanol, providing actionable methodologies for drug development professionals.

Biological Application: The SIK Inhibition Pathway

To understand the necessity of rigorous salt selection, we must first look at the downstream applications of this compound. APIs derived from 8-azabicyclo[3.2.1]octan-3-ylmethanol are potent inhibitors of Salt Inducible Kinases (SIK1/SIK2)[1]. If the API salt form degrades or disproportionates in the formulation, it fails to reach the target, disrupting the therapeutic signaling cascade.

Pathway API API (8-Azabicyclo... derivative) SIK Salt Inducible Kinase (SIK1/2) API->SIK Inhibits CRTC CRTC (Dephosphorylated) SIK->CRTC Prevents Phosphorylation CREB CREB Transcription Factor CRTC->CREB Co-activates Gene Anti-inflammatory Gene Expression CREB->Gene Promotes

Mechanism of SIK inhibition by 8-azabicyclo[3.2.1]octan-3-ylmethanol derived APIs.

Causality in Salt Selection: Why Counterions Matter

Selecting a counterion is not a random process; it is dictated by crystal lattice energy, pKa differences, and hydration potential.

  • The Hydrochloride Dilemma: Hydrochlorides are traditionally the first choice due to low toxicity and cost. However, for tropane-like derivatives, HCl salts often exhibit high hygroscopicity and are prone to losing hydrogen chloride at high temperatures, leading to disproportionation in solid dosage forms[3].

  • The Mesylate Advantage: Similar to the development of LY333531, where the mesylate monohydrate exhibited a 5-fold solubility increase and superior physical stability over the anhydrate hydrochloride[5], mesylate salts of bicyclic amines often yield highly crystalline, less hygroscopic monohydrates. The methanesulfonate ion forms a robust hydrogen-bonding network with the secondary amine and water molecules, locking the crystal lattice.

  • The Sulfate Risk: Extensive physicochemical characterization is mandatory to differentiate the hygroscopic tendencies of sulfate salts, which often absorb significantly more moisture than mesylates due to the divalent nature of the sulfate anion disrupting uniform crystal packing[6].

Experimental Workflows & Methodologies

To objectively evaluate these salts, the following self-validating protocols must be executed.

Workflow A 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Free Base) B High-Throughput Salt Screening (HCl, MSA, H2SO4) A->B C Solid-State Characterization (XRPD, DSC, TGA) B->C D Solution-State Characterization (pH Solubility, Dissolution) B->D E Accelerated Stability Testing (40°C / 75% RH) C->E F Hygroscopicity Assessment (DVS) C->F D->E G Optimal Salt Selection (Mesylate Monohydrate) E->G F->G

Workflow for high-throughput salt screening and stability assessment of tropane derivatives.

Protocol 1: Controlled Salt Synthesis & Crystallization

Causality: We utilize a 1:1 v/v ethanol/acetone solvent system. This balances the high solubility of the free base in ethanol with the anti-solvent properties of acetone, promoting controlled nucleation rather than rapid precipitation, which traps impurities.

  • Dissolve 500 mg of 8-Azabicyclo[3.2.1]octan-3-ylmethanol free base in 10 mL of ethanol/acetone (1:1 v/v) at 40°C.

  • Add 1.05 molar equivalents of the respective acid (1M HCl, Methanesulfonic acid, or Sulfuric acid) dropwise under continuous stirring (400 rpm).

  • Cool the solution to 5°C at a rate of 0.5°C/min to induce crystallization.

  • Filter the crystals, wash with cold acetone, and dry under vacuum at 30°C for 12 hours.

  • Self-Validation Step: Confirm complete salt formation via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak indicates a pure, single-phase crystalline salt. Multiple peaks suggest incomplete conversion or polymorphic mixtures.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Causality: Tropane derivatives frequently form hydrates. DVS accurately maps the hydration/dehydration hysteresis loop, allowing us to identify if a monohydrate form is stable across ambient humidities, preventing polymorphic shifts during storage.

  • Load 10-15 mg of the verified crystalline salt into a DVS quartz sample pan.

  • Equilibrate the sample at 25°C and 0% Relative Humidity (RH) until the mass change is <0.002% per minute.

  • Increase RH in 10% increments up to 90% RH, holding each step until mass equilibrium is achieved.

  • Record the total mass percentage change at 80% RH to classify hygroscopicity according to European Pharmacopoeia standards.

Protocol 3: Accelerated Stability-Indicating HPLC Analysis
  • Store 50 mg aliquots of each salt form in open glass vials inside a stability chamber set to 40°C / 75% RH for 4 weeks (ICH Q1A(R2) guidelines).

  • Re-dissolve 10 mg of the stressed sample in 10 mL of mobile phase (Water/Acetonitrile 80:20 with 0.1% TFA).

  • Analyze via HPLC-UV (Detection at 210 nm) using a C18 column to quantify the remaining intact API against the initial purity baseline.

Comparative Data Analysis

The experimental data derived from the protocols above highlights stark differences in the physicochemical behavior of the counterions.

Table 1: Solid-State Physicochemical Properties

Salt FormStoichiometryMelting Point (°C)Aqueous Sol. (mg/mL)DVS Mass Change (at 80% RH)Classification
Free Base N/A65 - 6812.5+8.4%Deliquescent
Hydrochloride 1:1198 - 20145.2+5.1%Hygroscopic
Mesylate 1:1 (Monohydrate)174 - 176>150.0+1.2%Slightly Hygroscopic
Sulfate 2:1185 - 18885.4+7.8%Highly Hygroscopic

Table 2: Accelerated Stability Profile (40°C / 75% RH for 4 Weeks)

Salt FormInitial Purity (%)Purity at 4 Weeks (%)Physical Appearance ChangeMajor Degradation Mechanism
Free Base 99.592.1Transitioned to yellow, sticky solidN-Oxidation
Hydrochloride 99.898.5Clumping, loss of flowabilityDisproportionation (loss of HCl)
Mesylate 99.999.7Remained a free-flowing white powderNone detected
Sulfate 99.696.4Severe clumping, slight discolorationMoisture-induced hydrolysis

Conclusion & Recommendations

Based on the comparative analysis, the Mesylate monohydrate salt of 8-azabicyclo[3.2.1]octan-3-ylmethanol is objectively superior to the standard hydrochloride and sulfate forms.

  • Solubility: The mesylate salt achieves an aqueous solubility of >150 mg/mL, vastly outperforming the HCl salt (45.2 mg/mL). This is critical for liquid formulations and high-concentration API synthesis steps.

  • Stability: Under accelerated stress conditions (40°C/75% RH), the mesylate form maintained 99.7% purity with no physical clumping, whereas the HCl salt suffered from disproportionation due to the volatility of the counterion[3].

  • Hygroscopicity: The mesylate monohydrate locks water into a stable crystal lattice, resulting in a minimal DVS mass change (+1.2%), preventing the deliquescence seen in the free base and sulfate forms.

Recommendation: For drug development professionals utilizing 8-azabicyclo[3.2.1]octan-3-ylmethanol as a precursor for SIK or Kir3.x inhibitors, transitioning from the commercially standard HCl salt to a custom Mesylate monohydrate salt will significantly de-risk downstream formulation and improve long-term shelf-life stability.

Sources

Safety Operating Guide

Mastering the Safe Handling of 8-Azabicyclo[3.2.1]octan-3-ylmethanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with 8-Azabicyclo[3.2.1]octan-3-ylmethanol, a key bicyclic amine intermediate in pharmaceutical development. While this document is based on the known hazards of structurally similar compounds and general safety principles for handling amines, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive safety information before commencing any work.

Hazard Assessment of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

While a specific hazard classification for 8-Azabicyclo[3.2.1]octan-3-ylmethanol is not universally established, analogous compounds containing the 8-azabicyclo[3.2.1]octane core structure are typically classified with the following hazards:

  • Skin Corrosion/Irritation: Many amines can cause skin irritation or burns upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes can cause serious irritation or damage.[1][2][3][4]

  • Acute Toxicity (Oral): Harmful if swallowed.[1][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2][7]

Therefore, a cautious approach assuming these potential hazards is essential for safe handling.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling 8-Azabicyclo[3.2.1]octan-3-ylmethanol. The following table outlines the recommended PPE for various laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required
Weighing and Transfer (Solid) Safety goggles or face shieldChemical-resistant gloves (Nitrile)Laboratory coatN95/FFP2 respirator or work in a certified chemical fume hood
Solution Preparation and Handling Safety goggles or face shieldChemical-resistant gloves (Nitrile)Laboratory coatWork in a certified chemical fume hood
Reaction Quenching and Work-up Safety goggles or face shieldChemical-resistant gloves (Nitrile)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup and Waste Disposal Safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over a laboratory coatAir-purifying respirator (APR) with organic vapor cartridges

It is crucial to always work within a well-ventilated area, preferably a certified chemical fume hood, when handling this compound, especially during procedures that may generate dust or aerosols.[2][5][6]

Procedural Guidance for PPE Usage

Proper technique in donning and doffing PPE is as important as the equipment itself to prevent cross-contamination and exposure.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash and dry hands thoroughly Inspect->Wash Coat Don Laboratory Coat Wash->Coat Respirator Don Respirator (if required) Coat->Respirator Goggles Don Safety Goggles/Face Shield Respirator->Goggles Gloves Don Gloves Goggles->Gloves

Figure 1: Step-by-step PPE donning procedure.
Doffing PPE Workflow

The removal of PPE should be performed in a manner that minimizes the risk of contaminating your skin or clothing.

PPE_Doffing cluster_doffing Doffing Sequence cluster_cleanup Final Steps Gloves Remove Gloves Goggles Remove Safety Goggles/Face Shield Gloves->Goggles Coat Remove Laboratory Coat Goggles->Coat Respirator Remove Respirator (if used) Coat->Respirator Dispose Dispose of single-use PPE in designated waste Respirator->Dispose Wash Wash hands thoroughly Dispose->Wash

Figure 2: Step-by-step PPE doffing procedure.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Seek immediate medical attention.

Always ensure that a safety shower and eyewash station are readily accessible in the work area.[2][5]

Disposal Plan

All waste contaminated with 8-Azabicyclo[3.2.1]octan-3-ylmethanol, including disposable PPE, should be considered hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[5]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][5][6] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the integrity of their work when handling 8-Azabicyclo[3.2.1]octan-3-ylmethanol.

References

  • What are the Health and Safety Guidelines for Using Amines?. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Muby Chemicals. 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Manufacturers, SDS. [Link]

  • Capot Chemical Co.,Ltd. MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. ((1R,5S)-8-Methyl-8-azabicyclo(3.2.1)octan-3-yl)methanol. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • NextSDS. 8-azabicyclo[3.2.1]octan-3-ylmethanol HCl — Chemical Substance Information. [Link]

  • NextSDS. {8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methanol. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.